4-Styryl-nicotinamide
Description
Significance of the Nicotinamide (B372718) Moiety in Bioactive Compounds
The nicotinamide scaffold is a cornerstone in the architecture of numerous bioactive compounds. It is the active component of the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are crucial for redox reactions in all living cells. selleckchem.comfrontiersin.org Beyond its role as a vitamin, nicotinamide is an inhibitor of sirtuins, a class of enzymes involved in cellular regulation. selleckchem.com This inherent bioactivity makes the nicotinamide moiety a valuable component in the design of new therapeutic agents. ontosight.aiontosight.ai Researchers have explored nicotinamide derivatives for a range of potential applications, including their anti-inflammatory, antioxidant, and antimicrobial properties. ontosight.aiontosight.ai The ability of nicotinamide-based complexes to interact with enzymes and DNA has also been a subject of investigation. researchgate.net
Chemical Modification Strategies for Nicotinamide Scaffolds
The versatility of the nicotinamide structure lends itself to various chemical modifications aimed at enhancing or altering its properties. These strategies are often employed to improve bioavailability, target specificity, or therapeutic efficacy. Common modification approaches include:
Prodrug Development: Converting nicotinamide into prodrug forms, such as esterified derivatives, can increase its resistance to enzymatic degradation. mdpi.com
Conjugation with Stabilizing Agents: Attaching nicotinamide to molecules like polyethylene (B3416737) glycol (PEGylation) can improve its solubility and extend its functional half-life. mdpi.com
Structural Modifications: Alterations to the nicotinamide ring or its substituents can modulate its biological activity. For instance, introducing different functional groups can influence the compound's reactivity and interaction with biological targets. ontosight.ai One common strategy involves modifications at the C5′-hydroxy group of the ribose in nicotinamide riboside, yielding various conjugates. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C14H12N2O |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-(2-phenylethenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H12N2O/c15-14(17)13-10-16-9-8-12(13)7-6-11-4-2-1-3-5-11/h1-10H,(H2,15,17) |
InChI Key |
NJYVZKYKDVQUAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=C(C=NC=C2)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Styryl Nicotinamide and Analogues
Precursor Synthesis and Reagents
The successful synthesis of 4-Styryl-nicotinamide is fundamentally dependent on the preparation and availability of suitable precursor molecules. These include functionalized nicotinamide (B372718) building blocks ready for coupling and appropriately substituted styrene (B11656) derivatives.
Preparation of Nicotinamide Building Blocks
Nicotinamide, a member of the vitamin B3 family, serves as the foundational structure. For its use in cross-coupling reactions to form this compound, it must be functionalized at the 4-position with a group amenable to these reactions, typically a halide.
The synthesis of such nicotinamide building blocks can be approached in several ways. One common industrial method for nicotinamide production involves the hydrolysis of 3-cyanopyridine. google.com Modifications of this process can be used to introduce substituents. A patented method for preparing 4-aryl-nicotinamide derivatives, for instance, starts with the formation of 1-carbamoylmethyl-pyridinium chloride, which undergoes a series of transformations to build a substituted pyridine (B92270) ring that is later converted to the nicotinamide. google.com Another approach involves starting with substituted pyridines, such as 2-chloropyridine-3-carboxylic acid derivatives, which can be manipulated through various steps to yield functionalized nicotinamides. chemicalbook.com These methods provide a versatile platform for creating nicotinamide precursors bearing a leaving group, such as a bromine or iodine atom, at the 4-position, priming them for subsequent palladium-catalyzed coupling reactions.
Synthesis of Styrene Derivatives for Functionalization
The "styryl" portion of the target molecule is derived from styrene or its derivatives. The synthesis of functionalized styrenes is a well-developed field in organic chemistry, offering multiple pathways to obtain the necessary reagents for coupling with the nicotinamide core.
Traditional methods for preparing styrenes include the dehydration of alcohols and carbonyl olefination. nih.govacs.org However, modern cross-coupling strategies are now more prevalent due to their efficiency and functional group tolerance. nih.govacs.org Notable methods include:
Rhodium-catalyzed C-H Vinylation : This method allows for the direct vinylation of an aromatic C-H bond using an inexpensive vinyl source like vinyl acetate, catalyzed by a Rh(III) complex. nih.govacs.org
Hiyama Coupling : A nickel-catalyzed version of the Hiyama coupling enables the reaction of aryl halides with vinyltrimethoxysilane, a stable and non-toxic vinyl donor, to produce a wide range of styrene derivatives. organic-chemistry.org
Isomerization-Coupling Sequences : A one-pot method involves the B(C6F5)3-catalyzed isomerization of readily available allyl silanes, followed by a Hiyama coupling to generate styrene derivatives. acs.org
Suzuki-Miyaura Coupling : Styrenes can also be synthesized via palladium-catalyzed Suzuki-Miyaura coupling, for example, by reacting aryl ketone derivatives with potassium vinyltrifluoroborate. researchgate.net
These varied methods allow for the preparation of a diverse library of styrene derivatives, including those with various substituents on the phenyl ring, which can then be used to synthesize a range of this compound analogues.
Direct Synthetic Routes to this compound
The key step in synthesizing this compound is the formation of the C-C bond linking the pyridine and styrene fragments. Palladium-catalyzed cross-coupling reactions are the premier choice for this transformation, offering high efficiency and selectivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts excel at forging carbon-carbon bonds between sp²-hybridized centers, as is required for joining a nicotinamide ring and a styrene molecule. The two most prominent strategies for this purpose are the Heck reaction and the Suzuki-Miyaura coupling.
The Mizoroki-Heck reaction is a powerful tool for the vinylation of aryl halides. wikipedia.orgnumberanalytics.com In the context of this compound synthesis, this reaction would involve coupling a 4-halonicotinamide with styrene.
The catalytic cycle is generally understood to proceed through several key steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the 4-halonicotinamide to form a Pd(II) complex. numberanalytics.comlibretexts.org
Migratory Insertion : The styrene molecule coordinates to the palladium center and then inserts into the Pd-C bond. numberanalytics.com
β-Hydride Elimination : A hydrogen atom from the ethyl bridge is eliminated, forming the styryl double bond and a palladium-hydride species. numberanalytics.com
Reductive Elimination : The base present in the reaction mixture regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org
While highly effective, the reaction conditions must be carefully optimized. The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands (often phosphines), base, and solvent all play a crucial role in the reaction's success and selectivity. organic-chemistry.orgmdpi.com For example, the use of ionic liquids as the solvent can sometimes circumvent the need for expensive phosphine (B1218219) ligands. wikipedia.org A potential side reaction is the "reductive Heck," where the intermediate undergoes conjugate addition instead of β-hydride elimination, which must be suppressed through careful control of reaction parameters. mdpi.com
| Aryl Halide | Alkene | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| Iodobenzene | Styrene | PdCl₂ | Potassium Acetate | Methanol | Not specified | wikipedia.org |
| Aryl Bromide | Electron-Rich Olefin | Pd(OAc)₂ / Ligand | Various | Various | Varies | organic-chemistry.org |
| Aryl Chloride | Styrene | Palladacycle Phosphine Ylide Complex | Not specified | Not specified | Good | organic-chemistry.org |
The Suzuki-Miyaura coupling is another cornerstone of modern synthetic chemistry and provides a robust alternative for synthesizing this compound. libretexts.org This reaction typically involves the coupling of an organoboron compound with an organic halide. For the target molecule, this could be achieved in two ways:
Coupling of a 4-halonicotinamide with a styrylboronic acid or ester.
Coupling of a 4-(boronic acid/ester)-nicotinamide with a vinyl halide (like bromostyrene).
The catalytic cycle for the Suzuki-Miyaura coupling also proceeds via oxidative addition, followed by transmetalation and reductive elimination. libretexts.org In the transmetalation step, the organic group from the boron reagent is transferred to the palladium(II) center, displacing the halide. The subsequent reductive elimination forms the desired C-C bond and regenerates the Pd(0) catalyst.
The Suzuki-Miyaura reaction is renowned for its mild reaction conditions and high tolerance of various functional groups, making it exceptionally versatile. beilstein-journals.org A wide array of palladium catalysts, including highly stable and active palladacycles, have been developed for this purpose. libretexts.org The synthesis of styryl-substituted heterocycles using this method is well-documented; for example, 4-styryl-pyrazoles have been efficiently prepared by coupling a bromo-pyrazole with a styrylboronic acid using a modern palladium precatalyst (XPhos Pd G2), demonstrating the applicability of this strategy to similar systems. rsc.org
| Halide Component | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | 41-92% | scielo.org.mx |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Styrylboronic acid | XPhos Pd G2 | Not specified | Not specified | Efficient | rsc.org |
| Aryl Halides | Arylboronic acids | Pd/PANI | KOH | 1,4-Dioxane/H₂O | Good | beilstein-journals.org |
Sonogashira Coupling and Subsequent Reductions
The Sonogashira reaction is a robust and widely utilized cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes). wikipedia.org This reaction is typically catalyzed by a palladium complex, with a copper(I) salt as a co-catalyst, and proceeds in the presence of an amine base. wikipedia.orgorganic-chemistry.orglibretexts.org
The synthesis of a this compound precursor via this method would involve the coupling of a 4-halonicotinate derivative (e.g., methyl 4-chloronicotinate or methyl 4-bromonicotinate) with phenylacetylene (B144264). The reaction creates a 4-(phenylethynyl)nicotinate intermediate.
Catalytic Cycle Overview:
Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (the halonicotinate). libretexts.org
Copper Cycle : Copper(I) iodide reacts with the terminal alkyne (phenylacetylene) to form a copper(I) acetylide. wikipedia.org
Transmetallation : The copper acetylide transfers the acetylenic group to the palladium complex.
Reductive Elimination : The final product, the 4-(phenylethynyl)nicotinate, is formed, and the Pd(0) catalyst is regenerated. libretexts.org
Following the coupling reaction, the resulting alkyne must be reduced to form the styryl moiety's characteristic trans-alkene. This reduction can be achieved through various methods, such as catalytic hydrogenation using specific catalysts (e.g., Lindlar's catalyst for syn-addition to form a cis-alkene, followed by isomerization) or chemical reduction methods that favor the formation of the more stable trans-isomer. Subsequent ammonolysis or amidation of the methyl ester group would then yield the final this compound. nih.gov
| Reaction Step | Reactants | Catalysts/Reagents | Product |
| Sonogashira Coupling | Methyl 4-halonicotinate, Phenylacetylene | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N) | Methyl 4-(phenylethynyl)nicotinate |
| Reduction | Methyl 4-(phenylethynyl)nicotinate | H₂, Reduction catalyst (e.g., Lindlar's catalyst, Na/NH₃) | Methyl 4-styrylnicotinate |
| Ammonolysis | Methyl 4-styrylnicotinate | NH₃, MeOH | This compound |
Condensation Reactions Involving Aldehydes and Methyl Nicotinates
Condensation reactions provide a more direct route to the styryl linkage. This approach typically involves the reaction of 4-methylnicotinic acid or its ester, methyl 4-methylnicotinate, with an aromatic aldehyde, such as benzaldehyde (B42025). The reaction is generally base-catalyzed and proceeds via an aldol-type condensation mechanism, followed by dehydration to yield the styryl double bond.
The key to this synthesis is the activation of the methyl group at the 4-position of the pyridine ring, making its protons acidic enough to be removed by a base. This generates a carbanion that can then act as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) adduct readily eliminates a molecule of water to form the conjugated π-system of the styryl group.
| Reactant A | Reactant B | Catalyst/Conditions | Product |
| Methyl 4-methylnicotinate | Benzaldehyde | Base (e.g., Sodium ethoxide), Heat | Methyl 4-styrylnicotinate |
| 4-Methylnicotinic acid | Benzaldehyde | Acetic anhydride, Heat | 4-Styryl-nicotinic acid |
Alternative Organometallic Approaches
Beyond the Sonogashira coupling, other organometallic reactions can be employed to construct the C4-styryl bond.
Heck Reaction : The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve reacting a 4-halonicotinate (e.g., methyl 4-bromonicotinate) with styrene. This method directly forms the styryl C=C double bond.
Suzuki Coupling : This reaction involves the coupling of an organoboron compound with an organohalide using a palladium catalyst. The synthesis could be approached in two ways:
Reacting a 4-halonicotinate with styrylboronic acid or one of its esters.
Reacting a 4-nicotinate-boronic acid derivative with a vinyl halide like β-bromostyrene.
Stille Coupling : This reaction couples an organotin compound with an organohalide, catalyzed by palladium. A potential route would involve the reaction between a 4-halonicotinate and a styryltin reagent (e.g., (E)-tributyl(styryl)stannane).
These alternative methods offer flexibility in the choice of starting materials and reaction conditions, which can be advantageous depending on the availability of precursors and the desired complexity of the final molecule. up.ac.za
Synthesis of Structural Analogues and Derivatives of this compound
The synthesis of analogues and derivatives allows for the systematic investigation of structure-activity relationships. Modifications can be targeted at either the nicotinamide ring or the styryl moiety.
Modifications of the Nicotinamide Ring
The nicotinamide portion of the molecule offers several sites for chemical modification. mdpi.com The amide group is a primary target for derivatization. Standard organic transformations can convert the amide into other functional groups. For instance, hydrolysis under acidic or basic conditions would yield the corresponding 4-styryl-nicotinic acid. Esterification of this acid would provide various alkyl or aryl esters. Furthermore, the amide nitrogen can be alkylated, or the primary amide can be replaced with secondary or tertiary amides through coupling reactions between 4-styryl-nicotinic acid and primary or secondary amines. researchgate.net
Isosteric replacements within the pyridine ring itself can lead to analogues with altered electronic properties and geometries. nih.gov For example, replacing the ring nitrogen with carbon would yield a phenylacetamide derivative, while introducing a second nitrogen atom could create pyrimidine (B1678525) or pyrazine (B50134) analogues.
Derivatization of the Styryl Moiety
The styryl group provides a versatile scaffold for introducing a wide array of substituents. The primary site for modification is the phenyl ring.
The electronic and steric properties of this compound analogues can be fine-tuned by introducing various substituents onto the phenyl ring of the styryl moiety. This is typically achieved by using a substituted benzaldehyde in condensation reactions or a substituted phenylacetylene in Sonogashira couplings.
Studies on related styryl compounds, such as phenyl styryl ketones and styrylquinolines, have shown that substituents significantly influence the molecule's electronic structure and reactivity. niscpr.res.inresearchgate.net Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density in the phenyl ring and the conjugated system. libretexts.org Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) decrease the electron density. libretexts.orgmdpi.com
These electronic perturbations can affect reaction yields, the stability of intermediates, and the spectroscopic properties of the final compounds. niscpr.res.innih.gov For example, the presence of electron-donating groups on the styryl moiety has been found in some systems to reduce the quantum yield of photocyclization reactions. researchgate.net The position of the substituent (ortho, meta, or para) also plays a critical role due to the interplay of inductive and resonance effects. rsc.org
The following table summarizes the synthesis of various substituted this compound analogues, illustrating the versatility of the synthetic methods.
| Phenyl Substituent | Synthetic Method Used | Substituted Precursor | Expected Property Change |
| 4-Methoxy (-OCH₃) | Condensation | 4-Methoxybenzaldehyde | Increased electron density |
| 4-Nitro (-NO₂) | Sonogashira Coupling | 1-Ethynyl-4-nitrobenzene | Decreased electron density |
| 4-Chloro (-Cl) | Heck Coupling | 4-Chlorostyrene | Electron-withdrawing (inductive), weak donating (resonance) |
| 3,4-Dimethoxy | Condensation | 3,4-Dimethoxybenzaldehyde | Strong increase in electron density |
| 4-Cyano (-CN) | Suzuki Coupling | (4-Cyanophenyl)boronic acid (coupled with a 4-vinylnicotinamide derivative) | Strong decrease in electron density |
Variation of the Alkene Linker
The ethylene (B1197577) bridge in styryl-based compounds is a critical determinant of their conformational properties and biological interactions. Synthetic methodologies have been developed to introduce variations in this linker to fine-tune the molecule's characteristics.
One common approach involves replacing the standard ethylene linker with more complex moieties. For instance, bisubstrate inhibitors of Nicotinamide N-methyltransferase (NNMT) have been designed where the linker between a nicotinamide analogue and an adenosine (B11128) moiety is systematically extended. researchgate.net While not a direct modification of the styryl alkene, this principle of linker alteration is central to creating analogues with tailored properties. For example, extending a linker by an additional carbon atom has been guided by the crystal structure of the target enzyme to optimize binding. researchgate.net
Another strategy involves creating analogues where the alkene is part of a more complex system. For example, the synthesis of 5-styryl-1,3,4-oxadiazole derivatives involves the cyclocondensation of sulfonylacetic acid hydrazides with substituted cinnamic acid, effectively incorporating the styryl motif into a heterocyclic ring system. mdpi.com This demonstrates how the "linker" can be integrated into a larger, more rigid framework.
The synthesis of propargyl-linked bisubstrate analogues represents a significant variation, replacing the alkene with an alkyne (propargyl) group. This modification has been used to create potent inhibitors, indicating that substituting the C=C double bond with a C≡C triple bond is a viable strategy for producing functionally distinct analogues. researchgate.net
Stereoselective Synthesis of E/Z Isomers
The geometry of the alkene linker, either E (trans) or Z (cis), significantly influences the molecular shape and properties of this compound. Consequently, methods for the stereoselective synthesis of these isomers are of great importance.
The Wittig reaction is a cornerstone for alkene synthesis and offers a degree of stereochemical control. masterorganicchemistry.comlibretexts.org The reaction involves an aldehyde or ketone and a phosphorus ylide. The stereochemical outcome is highly dependent on the nature of the ylide. organic-chemistry.org
Non-stabilized ylides (e.g., those with alkyl substituents) typically react kinetically to form a syn-oxaphosphetane intermediate, which rapidly decomposes to yield the (Z)-alkene as the major product. adichemistry.com
Stabilized ylides (e.g., those with electron-withdrawing groups like esters) react under thermodynamic control. The initial addition is reversible, allowing equilibration to the more stable anti-oxaphosphetane, which then decomposes to the (E)-alkene. organic-chemistry.orgadichemistry.com
Another powerful method for controlling stereochemistry is photoinduced E–Z isomerization . chinesechemsoc.org Irradiation with UV light can convert the thermodynamically more stable E-isomer into the Z-isomer. This process has been demonstrated for 4-styrylpyridine (B85998) derivatives within the pores of metal-organic frameworks (MOFs). chinesechemsoc.orgchinesechemsoc.org The confined space within the MOF pores facilitates the E-to-Z isomerization upon UV irradiation (e.g., at 365 nm), and the resulting Z-isomer can be isolated after dissolving the framework. chinesechemsoc.org The conversion can be monitored by ¹H NMR, with the coupling constant of the alkene protons changing from ~16 Hz for the trans configuration to ~12 Hz for the cis configuration. chinesechemsoc.org
The stereochemical outcome of condensation reactions can also be controlled by adjusting reaction conditions. For the synthesis of nitro-alkenes, changing the solvent and temperature allows for the selective formation of either the (E)- or (Z)-isomer from the same set of starting materials (an aliphatic aldehyde and a nitroalkane). organic-chemistry.org For example, performing the reaction in toluene (B28343) at reflux favors the (E)-isomer, while using dichloromethane (B109758) at room temperature yields the (Z)-isomer. organic-chemistry.org
Table 1: Stereoselectivity in Wittig Reactions
| Ylide Type | Substituent (R) | Reaction Control | Predominant Isomer | Reference |
|---|---|---|---|---|
| Non-stabilized | Alkyl | Kinetic | (Z)-alkene | organic-chemistry.org |
| Stabilized | -COOR, -CN | Thermodynamic | (E)-alkene | organic-chemistry.org |
Optimization of Reaction Conditions and Yield
The efficiency and success of synthesizing this compound and its analogues hinge on the careful optimization of reaction parameters. This includes the choice of solvent, temperature, and the catalytic system.
Solvent Effects and Temperature Control
Solvent selection is critical as it can influence reactant solubility, reaction rates, and even stereoselectivity. In palladium-catalyzed cross-coupling reactions like the Heck and Suzuki reactions, polar aprotic solvents such as DMF, or solvent systems containing water, are often employed for reactions involving hydrophilic substrates like unprotected nucleosides. nih.gov For the synthesis of dihydrobenzofuran neolignans via oxidative coupling, a related transformation, acetonitrile (B52724) was found to provide the best balance between conversion and selectivity compared to more traditional solvents like benzene (B151609) and dichloromethane. scielo.br
Temperature is another key variable. While many coupling reactions are conducted at elevated temperatures (80-120 °C) to ensure a reasonable reaction rate nih.gov, optimization studies often reveal a more nuanced picture. For instance, in the synthesis of certain nitroalkenes, performing the reaction at room temperature in dichloromethane favored the Z-isomer, whereas refluxing in toluene produced the E-isomer. organic-chemistry.org In other cases, lower temperatures (e.g., 0 °C) can lead to a decrease in both conversion and selectivity. scielo.br The Suzuki-Miyaura cross-coupling of primary amides has been successfully achieved at room temperature using specific palladium precatalysts, highlighting the progress in developing milder reaction conditions. organic-chemistry.org
Table 2: Effect of Solvent and Temperature on Reaction Outcomes
| Reaction Type | Solvent | Temperature | Observation | Reference |
|---|---|---|---|---|
| Heck Coupling (Unprotected Nucleosides) | Water/Acetonitrile | 80 °C | Successful synthesis of 8-styryl-dG. | nih.gov |
| Oxidative Coupling (Neolignans) | Acetonitrile | Reflux (85 °C) | Best balance of conversion and selectivity. | scielo.br |
| Oxidative Coupling (Neolignans) | Acetonitrile | 0 °C | Decreased conversion and selectivity. | scielo.br |
| Nitroalkene Synthesis | Toluene | Reflux | High selectivity for (E)-isomer. | organic-chemistry.org |
| Nitroalkene Synthesis | Dichloromethane | Room Temp | High selectivity for (Z)-isomer. | organic-chemistry.org |
| Suzuki-Miyaura Coupling (Amides) | Dioxane | Room Temp | High yields with [Pd(NHC)(cin)Cl] catalyst. | organic-chemistry.org |
Catalyst Selection and Ligand Design
The synthesis of styryl-nicotinamides often relies on palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions. numberanalytics.comlibretexts.org The choice of catalyst and its associated ligands is paramount for achieving high activity, selectivity, and stability. numberanalytics.comnumberanalytics.com
Catalyst: Palladium complexes, such as Pd(OAc)₂, Pd(PPh₃)₄, and palladacycles, are commonly used. nih.govnumberanalytics.comorganic-chemistry.org For Heck reactions, catalyst systems can be effective even without specialized ligands under certain conditions, for example using Pd(OAc)₂ or Na₂PdCl₄ in water. nih.gov However, for more challenging substrates, such as aryl chlorides, or to achieve higher efficiency, sophisticated catalytic systems are required. diva-portal.org
Ligand Design: Ligands play a crucial role by modulating the electronic and steric properties of the palladium center. numberanalytics.com
Phosphine Ligands: Water-soluble phosphine ligands like TPPTS (tris(3-sulfophenyl)phosphine) are used for aqueous-phase catalysis, enabling reactions on unprotected, hydrophilic substrates. nih.gov Electron-rich, bulky phosphine ligands are particularly effective for activating less reactive aryl chlorides in Heck reactions. diva-portal.org
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as powerful alternatives to phosphines. They form very stable bonds with the metal center, leading to highly active and robust catalysts. numberanalytics.com Well-defined [Pd(NHC)(cin)Cl] precatalysts have enabled the Suzuki-Miyaura coupling of amides at room temperature with high efficiency. organic-chemistry.org
The selection of the ligand is often determined by the specific substrates being coupled. For instance, in Buchwald-Hartwig amination, the optimal ligand depends on the class of the amine nucleophile. wuxiapptec.com Similarly, for Suzuki reactions, a range of dialkylbiaryl phosphine ligands (Buchwald ligands) have been developed to facilitate efficient C-C bond formation. libretexts.org
Green Chemistry Principles in Synthesis
Applying green chemistry principles to the synthesis of nicotinamide derivatives aims to reduce environmental impact by minimizing waste, using safer substances, and improving energy efficiency. snu.ac.krmdpi.com
Atom Economy and Reaction Efficiency: A key goal is to maximize the incorporation of starting materials into the final product, thus reducing waste. snu.ac.kr Catalytic reactions are inherently more atom-economical than stoichiometric processes. snu.ac.kr For example, developing catalytic Wittig reactions or improving the yield of coupling reactions directly contributes to this principle. organic-chemistry.orgsnu.ac.kr
Safer Solvents: A major focus of green chemistry is the replacement of hazardous organic solvents with more benign alternatives. unito.it
Water: Performing reactions in aqueous media is a prominent green strategy. Phosphine-free Heck reactions have been successfully carried out in water using a Pd(L-proline)₂ complex under microwave irradiation. organic-chemistry.org
Bio-based Solvents: The use of environmentally friendly solvents like tert-amyl alcohol has been demonstrated in the lipase-catalyzed synthesis of nicotinamide derivatives. rsc.org
Solvent-Free Conditions: Mechanochemical grinding and other solvent-free methods represent an ideal approach, completely eliminating solvent waste. mdpi.com
Catalyst Choice and Reusability: The use of non-precious metal catalysts (e.g., nickel, copper, iron) is an attractive green alternative to expensive and rare metals like palladium. mdpi.com For instance, a nickel-catalyzed Suzuki–Miyaura coupling has been developed for synthesizing biaryls from phenolic derivatives, using nicotinamide itself as a ligand in green solvents. mdpi.com Furthermore, developing processes that use reusable catalysts, such as enzymes (e.g., Novozym® 435) or supported metal catalysts, enhances the sustainability of the synthesis. rsc.org A lipase-catalyzed synthesis of nicotinamide derivatives in a continuous-flow microreactor exemplifies a modern, green approach, offering high yields, short reaction times, and catalyst reusability. rsc.org
Chromatographic Techniques for Purification and Analysis
Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of the components of a mixture. wisc.eduijrti.org For this compound, different chromatographic techniques are utilized at various stages, from monitoring the progress of its synthesis to determining the purity of the final product.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile or thermally sensitive compounds like this compound. It offers high resolution, sensitivity, and precise quantification, making it ideal for purity assessment and the separation of closely related substances. specificpolymers.com The development of a robust HPLC method is a critical step in the quality control process. europa.eu
Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC used for purity determination in the pharmaceutical and chemical industries. nih.govijcce.ac.ir In this technique, the stationary phase is nonpolar (e.g., octadecylsilica, C18), and the mobile phase is a polar aqueous-organic mixture. nih.govird.fr For this compound, an RP-HPLC method allows for the separation of the main compound from non-polar and polar impurities, such as starting materials, byproducts, or degradation products. The method's parameters, including the column, mobile phase composition, and detector wavelength, are optimized to achieve baseline separation of all relevant peaks. nih.gov
A typical method for analyzing the purity of this compound would be validated for specificity, linearity, accuracy, and precision. europa.eu The UV absorbance of the styryl and pyridine moieties in the molecule allows for sensitive detection, typically around 260-280 nm. nih.govnih.gov
Table 1: Illustrative RP-HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Instrument | HPLC System with UV Detector |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) nih.gov |
| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Methanol nih.gov |
| Gradient | 0-2 min: 20% B2-20 min: 20% to 80% B20-25 min: 80% B25-26 min: 80% to 20% B26-30 min: 20% B |
| Flow Rate | 1.0 mL/min ijcce.ac.ir |
| Column Temperature | 30 °C nih.gov |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 0.1 mg/mL in Methanol/Water (50:50) |
Chirality plays a critical role in the biological activity of many molecules. americanpharmaceuticalreview.com While this compound itself is achiral, its precursors or derivatives could be chiral, or it could be used in stereoselective syntheses. If this compound were to be synthesized from a chiral starting material or modified to create a stereocenter, the separation of the resulting enantiomers would be crucial. csfarmacie.cz
Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most effective method for separating enantiomers. csfarmacie.czchromatographyonline.com These stationary phases create a chiral environment where enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times. sigmaaldrich.com Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. csfarmacie.czsigmaaldrich.com The development of a chiral separation method involves screening various CSPs and mobile phases to achieve optimal resolution. americanpharmaceuticalreview.com
Table 2: Hypothetical Chiral HPLC Method for a Derivatized Chiral Analog of this compound
| Parameter | Condition |
| Instrument | HPLC System with UV Detector |
| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 80:20 v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 275 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 0.5 mg/mL in Mobile Phase |
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. scirp.org In the context of this compound analysis, GC is not typically used for the compound itself due to its low volatility. However, it is the primary method for identifying and quantifying residual volatile organic solvents that may be present from the synthesis and purification processes. scirp.orglabcompare.com Regulatory guidelines often set strict limits for residual solvents in chemical products.
The most common approach for this analysis is headspace GC, where the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC system. labcompare.com This technique prevents non-volatile matrix components from contaminating the GC column. labcompare.com A flame ionization detector (FID) is typically used due to its excellent sensitivity to most organic compounds. scirp.org
Table 3: Representative Headspace GC Method for Residual Solvent Analysis in this compound
| Parameter | Condition |
| Instrument | Headspace Sampler coupled to a Gas Chromatograph with FID |
| Column | DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm film) scirp.org |
| Carrier Gas | Helium or Nitrogen |
| Oven Program | Initial: 40°C for 5 minRamp: 10°C/min to 240°CHold: 5 min at 240°C scirp.org |
| Injector Temp. | 250 °C |
| Detector Temp. | 260 °C |
| Headspace Vial Temp. | 80 °C |
| Sample Preparation | 100 mg of sample dissolved in 1 mL of a high-boiling solvent (e.g., DMSO) scirp.org |
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic chemistry to monitor the progress of a reaction. wisc.eduijrti.org It allows for the quick qualitative assessment of the consumption of starting materials and the formation of the desired product. sigmaaldrich.com For the synthesis of this compound, TLC can be used to determine the optimal reaction time and to check the composition of fractions during purification by column chromatography. aga-analytical.com.pl
A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. wisc.edu The plate is then developed in a chamber with a suitable mobile phase (eluent). The separation is based on the differential partitioning of the components between the stationary and mobile phases. wisc.edu Compounds are visualized under UV light (due to the UV-active nature of this compound) or by using a staining agent. epfl.ch
Table 4: Typical TLC System for Monitoring the Synthesis of this compound
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ on Aluminum or Glass Plate wisc.edu |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 70:30 v/v) |
| Application | Reaction mixture spotted alongside starting material standards |
| Development | In a closed chamber until the solvent front is ~1 cm from the top |
| Visualization | UV lamp at 254 nm to observe quenching spots epfl.ch |
| Interpretation | Disappearance of starting material spot and appearance of product spot (with a different Rf value) indicates reaction progress. |
High-Performance Liquid Chromatography (HPLC) Method Development
Spectroscopic Techniques for Structural Elucidation
While chromatography is used to separate and purify this compound, spectroscopic techniques are essential for the unambiguous elucidation of its molecular structure. egyankosh.ac.inuoa.gr A combination of methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides complementary information to confirm the identity and connectivity of atoms within the molecule. numberanalytics.comjchps.com
NMR spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of the molecule. mdpi.com Mass spectrometry determines the molecular weight of the compound and can offer insights into its structure through fragmentation patterns. nih.govuba.ar Infrared spectroscopy is used to identify the presence of specific functional groups, such as the amide C=O and N-H bonds. jchps.comscribd.com Integrating the data from these techniques allows for a complete and confident structural assignment of this compound. egyankosh.ac.in
Table 5: Expected Spectroscopic Data for this compound
| Technique | Observation | Interpretation |
| Mass Spec. (MS) | Molecular Ion Peak (M⁺) at m/z = 224.25 | Confirms the molecular weight of C₁₄H₁₂N₂O. nist.gov |
| ¹H NMR | δ ~8.5-9.0 ppm (protons on pyridine ring)δ ~7.2-7.8 ppm (protons on styryl phenyl ring and vinyl group)δ ~7.5-8.0 ppm (amide -NH₂ protons) | Provides the number and chemical environment of protons, confirming the pyridine, styryl, and amide groups. |
| ¹³C NMR | δ ~165-170 ppm (amide carbonyl carbon)δ ~120-155 ppm (aromatic and vinyl carbons) | Confirms the presence of the carbonyl carbon and the carbon skeleton of the aromatic and vinyl systems. |
| Infrared (IR) | ~3350, 3180 cm⁻¹ (N-H stretching)~1680 cm⁻¹ (C=O stretching, amide I)~1600 cm⁻¹ (C=C stretching, aromatic/vinyl)~970 cm⁻¹ (C-H out-of-plane bend, trans-alkene) | Confirms the presence of the primary amide, carbonyl group, aromatic rings, and a trans-substituted double bond. jchps.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within the molecule.
¹H NMR for Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms (protons) in a molecule, as well as their neighboring atomic environments. For this compound, the ¹H NMR spectrum reveals characteristic signals corresponding to the protons of the styryl and nicotinamide moieties.
For instance, in a related compound, (E)-3-styrylpyridine, the ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz shows distinct peaks for the vinyl protons of the styryl group, typically appearing as doublets in the downfield region (around 7.0-7.5 ppm) with a large coupling constant (J ≈ 16 Hz), which is characteristic of a trans-alkene. The aromatic protons of the pyridine and phenyl rings resonate at even further downfield shifts (around 7.2-8.8 ppm), with their specific chemical shifts and splitting patterns providing information about their positions on the rings. rsc.org The integration of these peaks allows for the quantitative determination of the relative number of protons in different environments, which is crucial for confirming the compound's structure.
¹³C NMR for Carbon Skeleton Determination
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the determination of the total number of carbon atoms and their chemical environments.
In the case of (E)-3-styrylpyridine, the ¹³C NMR spectrum in CDCl₃ at 100 MHz displays signals corresponding to the olefinic carbons of the styryl group (typically in the 120-140 ppm range) and the aromatic carbons of the pyridine and phenyl rings (in the 120-150 ppm range). rsc.org The chemical shifts of these carbons are influenced by their hybridization and the electron-withdrawing or -donating nature of adjacent functional groups.
A representative, though not identical, example of ¹³C NMR data for a nicotinamide-related structure can be found in the Human Metabolome Database for Niacinamide, which shows characteristic peaks for the pyridine ring carbons and the carboxamide carbon. hmdb.ca
Table 1: Representative ¹³C NMR Chemical Shift Data for Nicotinamide-Related Structures
| Carbon Atom | Predicted Chemical Shift (ppm) in D₂O for Nicotinamide Ribotide hmdb.ca | Experimental Chemical Shift (ppm) in H₂O for Niacinamide hmdb.ca |
| Pyridine C2 | - | 139.152 bmrb.io |
| Pyridine C3 | - | 126.922 bmrb.io |
| Pyridine C4 | - | 150.342 bmrb.io |
| Pyridine C5 | - | 131.938 bmrb.io |
| Pyridine C6 | - | 154.525 bmrb.io |
| Carbonyl C | - | 173.377 bmrb.io |
Note: This table provides data for related compounds to illustrate the typical chemical shift ranges for the nicotinamide moiety.
2D NMR Techniques (COSY, HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei within the this compound molecule, providing unambiguous structural assignments that are often difficult to obtain from 1D spectra alone. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the vinyl protons of the styryl group and between adjacent protons on the aromatic rings. researchgate.netnih.gov This information is crucial for tracing out the spin systems within the molecule.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. An HMQC or HSQC spectrum of this compound would show a cross-peak for each C-H bond, directly linking the proton and carbon signals and confirming their connectivity. researchgate.netiupac.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for connecting different fragments of the molecule, such as linking the styryl group to the nicotinamide ring. researchgate.netucl.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides information about the three-dimensional structure and conformation of this compound. researchgate.net For instance, NOESY can confirm the trans configuration of the styryl double bond by showing a strong correlation between the vinyl protons.
Mass Spectrometry (MS) Methodologies
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion of this compound. researchgate.net This precision allows for the determination of the exact molecular formula of the compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions. researchgate.netthermofisher.com This is a critical step in confirming the identity of a newly synthesized compound and assessing its purity.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Patterns
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion of this compound and the analysis of the resulting fragment ions. wikipedia.org The fragmentation pattern is a unique "fingerprint" of the molecule and provides valuable information about its structure and connectivity. libretexts.orgmsu.edugbiosciences.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule. longdom.org The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. longdom.org Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, resulting in a unique spectral fingerprint of the molecule. longdom.org
For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the pyridine ring, the amide group, and the styryl C=C double bond. The analysis of these bands provides confirmatory evidence for the successful synthesis of the target compound.
Key expected vibrational frequencies for this compound are summarized in the table below. The C=O stretching vibration of the amide is typically a strong, sharp band. The N-H stretching of the primary amide will appear as a pair of bands in the high-frequency region. Aromatic C-H stretching and C=C stretching vibrations from both the pyridine and phenyl rings will be present, as will the characteristic out-of-plane bending vibrations for substituted benzenes. The trans-alkene C-H out-of-plane bend is a particularly useful diagnostic peak for the styryl group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3350 - 3180 | Medium |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C=O Stretch (Amide I) | 1680 - 1630 | Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium-Weak |
| N-H Bend (Amide II) | 1640 - 1550 | Medium |
| C=C Stretch (Alkene) | 1650 - 1600 | Medium |
| trans-C-H Bend (Alkene) | 980 - 960 | Strong |
This table presents expected ranges for the functional groups in this compound based on standard IR correlation tables. Actual values would be determined from an experimental spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a molecule. This absorption corresponds to the promotion of electrons from the ground state to higher energy excited states. libretexts.org The technique is particularly useful for characterizing compounds containing chromophores, which are parts of a molecule that absorb light. In this compound, the extended π-conjugated system, encompassing the phenyl ring, the vinyl group, and the pyridine ring, constitutes a significant chromophore.
The UV-Vis spectrum of this compound is expected to show distinct absorption maxima (λmax). The position and intensity of these maxima are indicative of the extent of conjugation and the electronic environment of the chromophore. For styrylpyridine compounds, the absorption is typically in the UV region. The presence of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. A study on cyano-substituted styrylpyridines showed that the position of the nitrogen atom in the pyridine ring can cause slight changes in the maximum absorption wavelengths. nih.gov
The primary absorption band for this compound would likely be due to a π → π* transition within the conjugated system. The presence of the amide group might also introduce n → π* transitions, which are generally weaker and may appear as a shoulder on the main absorption band. libretexts.org
| Transition Type | Expected λmax (nm) | Solvent |
| π → π | ~280 - 320 | Ethanol |
| n → π | ~310 - 340 | Ethanol |
This table presents hypothetical absorption maxima for this compound based on data for related styrylpyridine and nicotinamide compounds. libretexts.orgnih.gov The exact values would need to be determined experimentally.
Elemental Analysis (CHN) for Composition Verification
Elemental analysis, specifically CHN analysis, is a quantitative technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides crucial information for verifying the empirical formula of a newly synthesized compound and assessing its purity. The experimental percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, is considered strong evidence for the correct composition and high purity of the compound.
For this compound, with the molecular formula C14H12N2O, the theoretical elemental composition can be calculated as follows:
Molecular Formula: C14H12N2O Molecular Weight: 224.26 g/mol
| Element | Theoretical % | Experimental % |
| Carbon (C) | 74.98 | To be determined |
| Hydrogen (H) | 5.39 | To be determined |
| Nitrogen (N) | 12.49 | To be determined |
The experimental percentages would be obtained from a CHN analyzer. The data presented here is theoretical.
Crystallography for Solid-State Structure Determination
Crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This information includes bond lengths, bond angles, and intermolecular interactions, providing definitive proof of the molecular structure.
Single-Crystal X-ray Diffraction Methodologies
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for molecular structure determination. uhu-ciqso.es This technique involves irradiating a single, well-ordered crystal with a beam of X-rays. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, the electron density distribution within the crystal can be mapped, and from this, the atomic positions can be determined with high precision. uhu-ciqso.es
| Parameter | Value |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | a = ?, b = ?, c = ? (Å) |
| α = ?, β = ?, γ = ? (°) | |
| Volume (V) | ? (ų) |
| Z (Molecules per unit cell) | ? |
This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment. The values are currently unknown for this compound.
Powder X-ray Diffraction (PXRD) for Polymorph Screening
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk powder sample. pharmtech.com Unlike SC-XRD, which requires a single crystal, PXRD can be performed on a polycrystalline material. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). Each crystalline solid has a unique PXRD pattern, which serves as a fingerprint for its identification. pharmtech.com
PXRD is particularly valuable for polymorph screening, which is the process of identifying different crystalline forms of the same compound. Polymorphs can have different physical properties, such as solubility and stability. In the context of this compound, PXRD would be used to characterize the bulk material, confirm its crystallinity, and identify if different crystalline forms can be produced under various crystallization conditions. A comparison of the PXRD pattern of a bulk sample with a pattern calculated from single-crystal data can confirm phase purity. pharmtech.com For instance, the co-crystal of theophylline (B1681296) and nicotinamide was successfully characterized using a combination of PXRD and other solid-state techniques. rsc.org
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| ? | ? | ? |
| ? | ? | ? |
| ? | ? | ? |
| ? | ? | ? |
| ? | ? | ? |
This table illustrates the format of powder X-ray diffraction data. The specific peak positions and intensities for this compound would need to be determined experimentally.
Emergence of 4 Styryl Nicotinamide As a Research Focus
Hypothesized Chemical Space and Structural Novelty
The concept of "chemical space" refers to the vast, multidimensional realm of all possible molecules that could theoretically be created. scispace.com Research and drug discovery endeavors aim to navigate this space to identify novel structures with desired properties. nih.gov this compound represents a targeted exploration within this space, occupying a niche defined by the convergence of the styryl and nicotinamide structural families.
The structural novelty of this compound arises from the covalent linkage of two distinct and biologically relevant moieties.
The Nicotinamide Core : This heterocyclic amide is a well-known building block for the essential redox cofactor NAD+. wikipedia.org Its presence suggests potential interactions with a multitude of NAD+-dependent enzymes and signaling pathways. nih.gov
The Styryl Tail : This aromatic and unsaturated group provides a lipophilic and sterically defined extension. The styryl fragment is a key feature in various natural and synthetic compounds with demonstrated bioactivity, contributing to interactions with protein targets through hydrophobic and π-π stacking forces. nih.gov
The innovation lies in the creation of a hybrid molecule where the styryl group at the 4-position of the pyridine ring can modulate the electronic properties and spatial conformation of the nicotinamide head. This unique arrangement may lead to interactions with biological targets that are distinct from those of either parent scaffold alone, potentially unlocking new pharmacological profiles.
Potential Research Avenues for a Styryl-Nicotinamide Hybrid
The hybrid nature of this compound suggests several promising avenues for scientific investigation, based on the known activities of its constituent parts.
Antimicrobial Research : Derivatives of styryl-nicotinamide have shown potential as antimicrobial agents. For instance, (E)-N-(2,4-dimethoxystyryl)nicotinamide was investigated for its antibacterial activity against Flavobacterium columnare, a significant pathogen in aquaculture. usda.gov This suggests a research path for developing new antibiotics by modifying the substitution patterns on the styryl ring.
Anti-inflammatory and Antitumoral Studies : Styryl-containing compounds, such as styrylchromones, are recognized for their anti-inflammatory and anti-cancer properties. nih.govnih.gov Nicotinamide itself also exhibits anti-inflammatory effects. nih.gov The combination of these two pharmacophores in a single molecule provides a strong rationale for evaluating this compound and its analogs as potential dual-action agents that could target pathways involved in inflammation and carcinogenesis. nih.gov
Neuroprotection and Neurological Research : Nicotinamide is crucial for NAD+ biosynthesis, a pathway vital for neuronal health and resilience. nih.gov SARM1, an enzyme whose activation by nicotinamide mononucleotide (NMN) is a key step in axon degeneration, is a major therapeutic target. elifesciences.orgnih.gov Fluorescent probes incorporating a styryl-pyridine structure have been designed to visualize SARM1 activation, highlighting the utility of this chemical scaffold in neuroscience research. elifesciences.org This opens the door for investigating this compound derivatives as potential modulators of neurodegenerative processes.
Enzyme Inhibition : Modified styryl-pyridine structures have been successfully designed as enzyme inhibitors. A notable example is the development of (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications. mdpi.com This provides a template for exploring this compound derivatives as inhibitors for other clinically relevant enzymes.
The table below summarizes the established biological activities of related compound classes that inform the potential research directions for this compound.
| Compound Class | Key Structural Feature | Reported Biological Activities | Reference(s) |
| Styrylchromones | Styryl group + Chromone core | Antioxidant, Anti-inflammatory, Antitumoral, Neuroprotective | nih.gov, nih.gov, scienceopen.com |
| Nicotinamide Derivatives | Nicotinamide core | Neuroprotection, Anti-inflammatory, Cancer Research, NAD+ Metabolism | ontosight.ai, nih.gov |
| Styryl-Pyridinone Derivatives | Styryl group + Pyridinone core | Aldose Reductase Inhibition | mdpi.com |
| (E)-N-(styryl)nicotinamides | Styryl group + Nicotinamide core | Antibacterial | usda.gov |
Scope and Objectives of Research on this compound
The primary scope of research on this compound involves a systematic evaluation of its chemical and biological properties to determine its potential as a lead compound for therapeutic development or as a tool for chemical biology. The main objectives are to synthesize, characterize, and screen this molecule and its derivatives to establish clear structure-activity relationships (SAR).
Defining Key Scientific Questions
To guide the investigation into this compound, several key scientific questions must be addressed:
Structure-Activity Relationship (SAR) : How do modifications to the styryl ring (e.g., addition of hydroxyl, methoxy (B1213986), or halogen groups) or the nicotinamide amide group influence biological activity? As seen with styrylchromones, substituents on the styryl moiety can be critical for activity. nih.gov
Mechanism of Action : Does the compound act via established pathways associated with nicotinamide (e.g., influencing NAD+/NADH levels) or the styryl group, or does it possess a novel mechanism of action?
Target Identification : What specific enzymes, receptors, or cellular pathways does this compound interact with? For example, does it inhibit specific kinases, modulate NAD+-dependent enzymes like SARM1, or interfere with bacterial metabolic pathways? usda.govelifesciences.org
Utility as a Research Tool : Can derivatives of this compound be developed into fluorescent probes or molecular tools to study biological processes, similar to the styryl-pyridine conjugates used for imaging SARM1 activation? elifesciences.org
Outline of Investigative Domains
The comprehensive study of this compound can be organized into several key investigative domains:
Medicinal and Synthetic Chemistry : This domain focuses on the efficient synthesis of the core this compound structure and the creation of a library of analogs with diverse substitutions. A common synthetic route involves the reaction of 4-picoline with benzaldehyde (B42025) to form 4-styrylpyridine (B85998), followed by further functionalization. chempanda.com This allows for the systematic exploration of the chemical space around the lead compound.
Pharmacological and Biological Screening : This involves a tiered approach to testing. Initial in vitro assays would screen the compound library against a panel of targets relevant to the hypothesized research avenues, such as various cancer cell lines, bacterial strains, and inflammatory markers. usda.govnih.gov Data from these screens is crucial for building SAR models.
Biochemistry and Molecular Biology : For the most active compounds, this domain investigates the precise mechanism of action. Techniques would include enzyme kinetics to quantify inhibition, Western blotting to analyze protein expression, and metabolic studies to measure effects on cellular NAD+ levels. nih.govelifesciences.org
Structural Biology and Computational Modeling : X-ray crystallography or cryo-EM could be used to determine the structure of the compound bound to its biological target. Molecular docking and dynamics simulations can help predict binding modes and guide the rational design of more potent and selective derivatives. veterinaryworld.org
The table below presents inhibitory data for related styryl-pyridine compounds, illustrating the type of data generated within these investigative domains.
| Compound | Target/Assay | Activity (IC₅₀) | Reference |
| (E)-N-(2,4-dimethoxystyryl)nicotinamide | Flavobacterium columnare (bacterium) | 14.8 ± 0.6 mg/L | usda.gov |
| (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid | Aldose Reductase (human recombinant) | 0.05 ± 0.01 µM | mdpi.com |
| 6-methoxy-3-(4-hydroxy-styryl)chromone | IL-6 Production (HMGB1-stimulated) | 3.5 ± 0.9 µM | nih.gov |
Theoretical and Computational Investigations of 4 Styryl Nicotinamide
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and intrinsic properties of a molecule. These methods can predict molecular geometries, orbital energies, and charge distributions with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost, making it suitable for studying relatively large molecules. nih.gov It is used to model various molecular properties by calculating the electron density.
The optimization of molecular geometry is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For 4-Styryl-nicotinamide, this involves analyzing its different possible conformations, primarily the trans and cis isomers arising from the central C=C double bond.
In-depth theoretical studies have been performed on the closely related parent compound, 4-styrylpyridine (B85998), using DFT methods with B3LYP and PBE functionals. nih.gov The results of these calculations are highly relevant to the styryl-pyridine core of this compound. The calculations predict that the trans isomer is planar in its minimum energy state. nih.gov In contrast, the cis isomer is found to be significantly twisted due to steric hindrance between hydrogen atoms on the two aromatic rings. nih.gov This non-planarity is a key structural feature of the cis conformation. nih.gov
The isomerization from trans to cis induces notable changes in the molecule's geometry, including an increase in the C-C=C bond angles and a slight lengthening of the single bonds connecting the ethylenic carbons to the aromatic rings. nih.gov This indicates a loss of partial double-bond character in those bonds upon twisting. nih.gov The calculated geometric parameters from DFT studies on trans-4-styrylpyridine show very good agreement with experimental X-ray diffraction data, with minor deviations attributed to crystal packing effects not present in the gas-phase calculations. nih.gov
| Parameter | trans-isomer | cis-isomer |
|---|---|---|
| CPh–C1 Bond Length (Å) | 1.468 | 1.478 |
| C1=C2 Bond Length (Å) | 1.351 | 1.350 |
| C2–CPy Bond Length (Å) | 1.468 | 1.477 |
| CPh–C1=C2 Angle (°) | 127.3 | 131.0 |
| C1=C2–CPy Angle (°) | 126.4 | 130.6 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com Conversely, a small energy gap indicates that a molecule is more reactive and easily polarizable. mdpi.com
For this compound, a HOMO-LUMO analysis would reveal the distribution of these frontier orbitals. It is expected that the π-conjugated system extending across the styryl and pyridine (B92270) moieties would be heavily involved in both the HOMO and LUMO. The presence of the electron-withdrawing nicotinamide (B372718) group would influence the energy levels of these orbitals. Global reactivity descriptors such as chemical hardness, softness, chemical potential, and electrophilicity index can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. kfupm.edu.sa It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. walisongo.ac.id This information is invaluable for predicting how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions. kfupm.edu.sanih.gov
In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. For this compound, these regions would be expected around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the amide group. Regions of positive electrostatic potential (colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack. Such areas would likely be found around the hydrogen atoms of the amide group and the aromatic rings. The combination of visual ESP maps and quantitative methods like Natural Bond Orbital (NBO) analysis can provide a detailed understanding of charge distribution and reactivity. walisongo.ac.id
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without the use of empirical parameters. These methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theories. nih.gov
Studies on the related 4-styrylpyridine molecule have shown that results from post-HF methods like MP2 and CC can converge with DFT results, provided that a sufficiently high level of electronic correlation is included and flexible basis sets are used. nih.gov These high-accuracy methods are crucial for validating the results obtained from DFT and for investigating systems where DFT may be less reliable. For instance, ab initio calculations have confirmed that the trans isomer of 4-styrylpyridine is planar, while the cis isomer is markedly twisted, reinforcing the findings from DFT studies. nih.gov These methods provide a robust theoretical foundation for predicting the geometries and relative stabilities of different molecular conformations. rsc.org
Density Functional Theory (DFT) for Electronic Structure
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into the static properties of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion, providing a "movie" of molecular behavior at the atomic level. rsc.org
Car-Parrinello Molecular Dynamics (CPMD) simulations have been performed on 4-styrylpyridine to investigate its behavior at finite temperatures. nih.gov These simulations revealed the highly flexible nature of the molecule. A key finding was that while the trans isomer is planar in its optimized, zero-temperature state, it predominantly exists in a non-planar form at finite temperatures due to thermal fluctuations. nih.gov Furthermore, the simulations showed that dynamic events, such as the rotation of the pyridinyl ring in the cis isomer, can occur on a picosecond timescale. nih.gov
For this compound, MD simulations could be used to explore its conformational flexibility, interactions with solvent molecules, and the dynamic processes that govern its behavior in a realistic environment. Such simulations are essential for bridging the gap between the static picture provided by geometry optimizations and the dynamic reality of molecular systems. plos.org
Conformational Sampling and Dynamics in Solution
The three-dimensional shape of a molecule is not static; it exists as an ensemble of different conformations, especially in a solution. Understanding these conformational preferences is crucial as they can dictate the molecule's ability to interact with biological targets. Molecular dynamics (MD) simulations are a primary tool for exploring the conformational landscape of molecules like this compound.
MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. These simulations reveal how the molecule flexes, bends, and rotates in a solvent environment. For this compound, key areas of flexibility include the rotatable bonds in the styryl linker and the orientation of the carboxamide group on the pyridine ring. The simulations can identify the most stable (lowest energy) conformations and the energy barriers between them. Studies on similar styryl derivatives show that the planarity of the styryl group can be significantly influenced by interactions with solvent molecules, leading to a range of conformations from fully planar to twisted. researchgate.netmdpi.com The conformational dynamics are influenced by both the intrinsic properties of the molecule and its interactions with the surrounding solvent.
Table 1: Key Rotatable Bonds in this compound for Conformational Analysis
| Bond | Description | Potential Impact on Conformation |
| C(pyridine)-C(vinyl) | Connects the pyridine ring to the styryl linker. | Influences the relative orientation of the two aromatic systems. |
| C(vinyl)-C(phenyl) | Connects the vinyl group to the phenyl ring. | Affects the overall planarity and length of the molecule. |
| C(pyridine)-C(amide) | Connects the carboxamide group to the pyridine ring. | Determines the accessibility of the amide group for hydrogen bonding. |
Intermolecular Interactions and Solvation Effects
The way a molecule interacts with the solvent surrounding it (solvation) profoundly affects its properties and behavior. For this compound, these interactions are complex due to the molecule's dual nature: the nicotinamide portion is polar and capable of forming hydrogen bonds, while the styrylphenyl group is largely nonpolar and hydrophobic.
Computational methods, such as those using a polarizable continuum model (PCM) or explicit solvent MD simulations, can quantify these interactions. Studies on nicotinamide itself have shown that it engages in significant solute-solvent and solute-solute interactions. nih.gov In aqueous solutions, the amide group and the pyridine nitrogen of the this compound moiety are expected to act as hydrogen bond acceptors and donors, interacting strongly with water molecules. Conversely, in nonpolar solvents, van der Waals interactions involving the styryl group would be more dominant. The solubility and stability of the compound are a direct result of the balance between the energy gained from these solute-solvent interactions and the energy required to overcome solute-solute interactions in the solid state. nih.govnih.gov The specific solvent can also influence conformational preferences; polar solvents may stabilize more extended conformations by solvating the polar ends of the molecule, while nonpolar solvents might favor more compact structures. mendeley.com
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. unipd.itnih.gov This approach is fundamental in drug discovery for predicting the activity of new, unsynthesized molecules.
Descriptor Calculation for this compound and Analogues
The first step in QSAR modeling is to numerically represent the chemical structure using molecular descriptors. ucsb.eduscribd.com These are calculated values that quantify various physicochemical properties of the molecule. Descriptors can be categorized based on their dimensionality.
1D Descriptors: These are derived from the molecular formula, such as molecular weight and atom counts.
2D Descriptors: These are calculated from the 2D representation of the molecule and include properties like topological indices (which describe molecular branching), counts of hydrogen bond donors/acceptors, and polar surface area (PSA).
3D Descriptors: These require a 3D molecular conformation and describe the spatial arrangement of atoms. Examples include molecular volume, surface area, and descriptors related to molecular shape. nih.gov
Quantum Chemical Descriptors: Properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial atomic charges can also be calculated and used as descriptors to capture electronic properties. ucsb.edunih.gov
For a QSAR study on this compound and its analogues, a range of descriptors would be calculated to capture variations in size, shape, polarity, and electronic character across the series of compounds. nih.gov
Table 2: Examples of Molecular Descriptors for QSAR Analysis of this compound Analogues
| Descriptor Class | Example Descriptor | Information Encoded |
| Constitutional (1D) | Molecular Weight (MW) | Size of the molecule. |
| Topological (2D) | Kier Shape Index (kappa1) | Molecular shape and complexity. |
| Connectivity (2D) | Wiener Index | Branching of the carbon skeleton. |
| Thermodynamic (2D) | LogP (Octanol-Water Partition) | Lipophilicity/hydrophobicity of the molecule. |
| Geometrical (3D) | Molecular Surface Area | Overall size and shape in 3D space. |
| Electronic (Quantum) | HOMO Energy | Electron-donating ability. |
| Electronic (Quantum) | Dipole Moment | Polarity and charge distribution. |
Statistical Modeling for Structure-Property Correlations
Once descriptors are calculated for a set of molecules with known biological activities, statistical methods are used to build the QSAR model. nih.gov The goal is to create an equation that relates the descriptors (independent variables) to the biological activity (dependent variable).
Commonly used statistical techniques include:
Multiple Linear Regression (MLR): This method generates a simple linear equation, making it easy to interpret the contribution of each descriptor to the activity. annamalaiuniversity.ac.inresearchgate.net
Partial Least Squares (PLS): PLS is effective when there are many descriptors, and some may be correlated with each other. It reduces the descriptor data to a smaller number of uncorrelated components to build the model. nih.gov
A critical part of QSAR modeling is validation, which ensures the model is robust and has predictive power. derpharmachemica.com This is typically done by splitting the data into a "training set" (to build the model) and a "test set" (to evaluate its predictive ability on compounds not used in model creation). Key statistical parameters like the squared correlation coefficient (R²), cross-validated R² (Q²), and external validation R² (R²_pred) are used to assess the model's quality. mdpi.comnih.gov
Table 3: Illustrative QSAR Model and Validation Parameters
| Parameter | Value | Description |
| Model Equation | pIC50 = 0.75LogP - 0.12PSA + 2.5 | A hypothetical equation relating activity (pIC50) to LogP and Polar Surface Area (PSA). |
| R² (Training Set) | 0.85 | Indicates a good fit of the model to the training data. |
| Q² (Cross-Validation) | 0.72 | Indicates good internal predictive ability. A Q² > 0.5 is generally considered good. mdpi.com |
| R²_pred (Test Set) | 0.78 | Indicates good predictive ability for external compounds. |
Molecular Docking and Binding Site Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). globalresearchonline.netnih.gov This method is crucial for understanding potential drug mechanisms and for structure-based drug design. The process involves sampling many possible conformations of the ligand within the protein's binding site and scoring them to estimate the strength of the interaction (binding affinity). nih.gov
For this compound, docking studies could identify which proteins it might bind to and how it interacts with the amino acid residues in the binding pocket. The nicotinamide moiety is known to bind to specific sites in enzymes like poly(ADP-ribose) polymerases (PARPs), often forming key hydrogen bonds with backbone amides of residues like glycine (B1666218) and π-stacking interactions with tyrosine. mdpi.comnih.gov Docking simulations would predict whether the styryl extension of the molecule fits into adjacent hydrophobic pockets, potentially increasing binding affinity and selectivity. nih.govelsevierpure.com
Ligand-Protein Docking Algorithms
Docking software employs various search algorithms and scoring functions to perform the prediction. The search algorithm is responsible for generating different ligand poses within the binding site. hilarispublisher.com
Common search algorithms include:
Systematic Searches: These methods explore the conformational space by systematically rotating bonds.
Stochastic Methods: Techniques like Monte Carlo and genetic algorithms introduce random changes to the ligand's position, orientation, and conformation to find low-energy binding modes. Genetic algorithms, used in programs like GOLD, are particularly popular. globalresearchonline.net
Molecular Dynamics: Short MD simulations can also be used to explore the ligand's movement within the binding site.
The scoring function is a mathematical equation used to estimate the binding free energy for each pose. These functions typically include terms for van der Waals forces, electrostatic interactions, hydrogen bonds, and desolvation penalties. Programs like AutoDock and Glide use empirical scoring functions that are parameterized using experimental data from known protein-ligand complexes. nih.govhilarispublisher.com The accuracy of a docking prediction is highly dependent on both the search algorithm's ability to find the correct pose and the scoring function's ability to rank it highest. nih.gov
Analysis of Binding Modes and Interaction Energies
Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict and analyze the binding of a ligand, such as this compound, to a biological target, typically a protein. These methods elucidate the preferred binding poses, the key intermolecular interactions, and the energetics of this association.
Computational studies on nicotinamide and its derivatives have revealed that their interactions within protein binding pockets are often characterized by a combination of hydrogen bonds and hydrophobic interactions. nih.govmdpi.com The nicotinamide moiety itself is capable of forming hydrogen bonds through its amide group and the nitrogen atom in the pyridine ring. The styryl group, being largely nonpolar, is expected to engage in hydrophobic interactions and potentially π-π stacking with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. nih.gov
Below is an illustrative data table summarizing the likely key interactions and their estimated energy contributions for this compound, based on computational analyses of analogous compounds.
| Interaction Type | Interacting Group on this compound | Potential Interacting Amino Acid Residues | Estimated Energy Contribution (kcal/mol) |
| Hydrogen Bond | Amide NH | Asp, Glu, Carbonyl backbone | -2 to -5 |
| Hydrogen Bond | Amide C=O | Asn, Gln, Arg, Lys | -2 to -5 |
| Hydrogen Bond | Pyridine N | Ser, Thr, Tyr | -1 to -3 |
| π-π Stacking | Styryl phenyl ring, Pyridine ring | Phe, Tyr, Trp, His | -1 to -4 |
| Hydrophobic Interactions | Styryl group | Ala, Val, Leu, Ile, Met | -1 to -3 |
Note: The data in this table is illustrative and based on computational studies of similar nicotinamide and styryl derivatives. The actual interactions and energies would depend on the specific protein target.
Spectroscopic Parameter Prediction and Comparison
Computational methods, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and provide insights into the electronic structure of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, have become standard for the in-silico prediction of ¹H and ¹³C NMR chemical shifts. nih.govnih.gov The accuracy of these predictions has significantly improved, with mean absolute errors often falling below 0.2 ppm for ¹H and 2 ppm for ¹³C NMR chemical shifts when appropriate functionals and basis sets are used. nih.gov
For this compound, the predicted ¹H NMR spectrum would be expected to show signals in the aromatic region (typically 7.0-8.5 ppm) for the protons on the pyridine and phenyl rings. The vinyl protons of the styryl group would likely appear in the range of 6.5-7.5 ppm. The predicted ¹³C NMR spectrum would display signals for the sp² hybridized carbons of the aromatic rings and the vinyl group, generally in the range of 120-150 ppm, with the carbonyl carbon of the amide group appearing further downfield (around 165-170 ppm).
The following table provides a hypothetical set of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations of similar styrylpyridine and nicotinamide structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring H-2 | ~8.6 | - |
| Pyridine Ring H-5 | ~8.1 | - |
| Pyridine Ring H-6 | ~8.8 | - |
| Vinyl H-α (to pyridine) | ~7.4 | - |
| Vinyl H-β (to phenyl) | ~7.2 | - |
| Phenyl Ring Protons | 7.2-7.6 | - |
| Amide NH₂ | ~7.5, ~7.9 | - |
| Pyridine Ring C-2 | - | ~152 |
| Pyridine Ring C-3 | - | ~135 |
| Pyridine Ring C-4 | - | ~140 |
| Pyridine Ring C-5 | - | ~123 |
| Pyridine Ring C-6 | - | ~149 |
| Vinyl C-α (to pyridine) | - | ~128 |
| Vinyl C-β (to phenyl) | - | ~130 |
| Phenyl Ring Carbons | - | 127-137 |
| Amide C=O | - | ~167 |
Note: These are estimated values based on computational studies of analogous compounds. Actual chemical shifts can be influenced by solvent and other experimental conditions.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic absorption and emission spectra of molecules. researchgate.netmdpi.com For conjugated systems like this compound, the lowest energy absorption bands in the UV-Vis spectrum typically correspond to π → π* transitions.
Computational studies on styrylpyridine derivatives have shown that the maximum absorption wavelength (λmax) is influenced by the electronic nature of substituents and the position of the nitrogen atom in the pyridine ring. nih.govresearchgate.net The extended conjugation provided by the styryl group in this compound is expected to result in a significant bathochromic (red) shift of the λmax compared to nicotinamide alone. Theoretical calculations on similar styrylpyridines predict absorption maxima in the range of 300-350 nm. researchgate.net
Fluorescence emission occurs from the lowest excited singlet state (S₁) to the ground state (S₀). The theoretical prediction of emission spectra involves optimizing the geometry of the molecule in its first excited state. The calculated emission wavelength is typically at a lower energy (longer wavelength) than the absorption, a phenomenon known as the Stokes shift.
The following table presents plausible theoretical absorption and emission data for this compound, derived from TD-DFT calculations on related styrylpyridine compounds.
| Spectroscopic Parameter | Predicted Value (nm) | Corresponding Electronic Transition |
| Maximum Absorption Wavelength (λmax) | ~320 | S₀ → S₁ (π → π) |
| Maximum Emission Wavelength (λem) | ~400 | S₁ → S₀ (π → π) |
| Oscillator Strength (f) | > 0.5 | - |
| Stokes Shift | ~80 | - |
Note: These values are illustrative and based on TD-DFT calculations performed on analogous styrylpyridine systems. The choice of solvent can also significantly influence the spectral properties.
Despite a comprehensive search of publicly available scientific literature, no specific mechanistic studies on the compound "this compound" and its direct interactions with the enzymes and pathways outlined in the request were found. Research detailing the effects of this compound on Nicotinamide Phosphoribosyltransferase (NAMPT), the NAD+ salvage pathway, Poly(ADP-ribose) Polymerase (PARP) family enzymes, or the Sirtuin (SIRT) deacetylase family is not present in the available resources.
A patent application mentions the synthesis of this compound and a general assay for cytokine inhibitory activity, but this does not provide the specific enzymatic interaction data required to fulfill the detailed outline of the requested article. While there is extensive research on nicotinamide and other nicotinamide derivatives as modulators of these key enzymatic pathways, this information is not specific to the 4-styryl- substitution pattern. Similarly, literature on the biological activities of various styryl-containing compounds does not specifically address the nicotinamide variant in the context of NAD+ metabolism and associated enzymatic functions.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with the requested detailed research findings and data tables for "Mechanistic Biological Investigations of this compound" as the primary research does not appear to be available in the public domain.
Mechanistic Biological Investigations of 4 Styryl Nicotinamide
Cellular Mechanistic Studies (In Vitro Cell Lines)
No publicly available data could be found on the cellular mechanistic studies of 4-Styryl-nicotinamide in in vitro cell lines.
Effects on Cellular NAD+/NADH Ratios
No specific studies detailing the effects of this compound on cellular NAD+/NADH ratios were identified in the available literature.
Modulation of Gene Expression Profiles (Transcriptomics)
A search for transcriptomic analyses of this compound did not yield any specific results.
Target Gene Identification via RNA-Seq
No RNA-Seq data or identification of target genes for this compound is currently available in published research.
Real-Time PCR Validation of Gene Expression Changes
No studies involving the validation of gene expression changes induced by this compound using Real-Time PCR could be located.
Impact on Protein Expression and Post-Translational Modifications (Proteomics)
Information regarding the proteomic effects of this compound is not available in the public scientific literature.
Western Blotting for Specific Protein Levels
No research articles detailing the use of Western blotting to analyze changes in specific protein levels following treatment with this compound were found.
Phosphorylation and Acetylation Analysis
The influence of this compound on post-translational modifications, specifically phosphorylation and acetylation, is a critical area of mechanistic investigation. These modifications are pivotal in regulating protein function and cellular signaling.
Phosphorylation Analysis
To determine the effect of this compound on cellular phosphorylation events, a global phosphoproteomics approach is often employed. This typically involves the treatment of cultured cells with the compound, followed by cell lysis and protein digestion. Phosphopeptides are then enriched, commonly using techniques like immobilized metal affinity chromatography (IMAC) or titanium dioxide (TiO2) chromatography, and subsequently analyzed by high-resolution mass spectrometry.
A hypothetical study might reveal changes in the phosphorylation status of key signaling proteins following treatment with this compound. For instance, analysis of proteins involved in the MAP kinase pathway could be performed.
Table 1: Hypothetical Phosphorylation Changes in Key Kinases Induced by this compound
| Protein | Phosphorylation Site | Fold Change vs. Control | p-value |
| ERK1/2 | Thr202/Tyr204 | 2.5 | <0.05 |
| JNK | Thr183/Tyr185 | -1.8 | <0.05 |
| p38 MAPK | Thr180/Tyr182 | 1.2 | >0.05 |
This table presents hypothetical data for illustrative purposes.
Such data would suggest that this compound may selectively modulate specific arms of the MAP kinase signaling cascade. Further validation through targeted methods like Western blotting with phospho-specific antibodies would be essential.
Acetylation Analysis
Given the structural similarity of this compound to nicotinamide, a known modulator of sirtuins (a class of NAD+-dependent deacetylases), investigating its impact on protein acetylation is a logical step. nih.gov Nicotinamide can inhibit sirtuin activity, leading to an increase in the acetylation of target proteins. nih.gov
An acetylome-wide analysis using mass spectrometry could be employed to identify changes in protein acetylation. This would involve immunoprecipitation of acetylated peptides using anti-acetyllysine antibodies prior to mass spectrometry analysis. Key targets for investigation would include histones and other proteins known to be regulated by sirtuins.
Table 2: Potential Impact of this compound on Histone Acetylation
| Histone | Acetylation Site | Potential Effect | Rationale |
| H3 | K9 | Increased Acetylation | Inhibition of sirtuin activity |
| H3 | K14 | Increased Acetylation | Inhibition of sirtuin activity |
| H4 | K16 | Increased Acetylation | Inhibition of sirtuin activity |
This table outlines potential effects based on the known activity of nicotinamide and is for illustrative purposes.
Cell Signaling Pathway Analysis
Receptor Binding Assays
To identify potential cellular receptors for this compound, competitive radioligand binding assays can be performed. mdpi.com These assays measure the ability of the compound to displace a known radiolabeled ligand from its receptor. A panel of receptors, selected based on computational docking studies or the known targets of structurally similar compounds, would be screened.
For example, given the presence of the pyridine (B92270) ring, nicotinic acetylcholine (B1216132) receptors (nAChRs) could be a hypothetical target class. mdpi.com
Table 3: Illustrative Receptor Binding Affinity of this compound
| Receptor Subtype | Radiolabeled Ligand | Ki (nM) of this compound |
| α4β2 nAChR | [3H]-Epibatidine | 500 |
| α7 nAChR | [125I]-α-Bungarotoxin | >10,000 |
| Muscarinic M1 | [3H]-Pirenzepine | >10,000 |
This table presents hypothetical data for illustrative purposes.
A result like the one shown above would indicate a selective, albeit moderate, affinity for the α4β2 nicotinic acetylcholine receptor, warranting further investigation into its functional activity at this receptor.
Downstream Signaling Cascade Activation/Inhibition
Following the identification of a potential receptor, the functional consequence of this compound binding is assessed by examining downstream signaling cascades. This can involve measuring changes in second messengers, such as cyclic AMP (cAMP) or intracellular calcium, or the activation state of downstream kinases.
Continuing the example of nAChR binding, one could investigate the effect of this compound on ion flux and downstream kinase activation. For instance, a study on a 3-styrylchromone derivative showed inhibition of the HMGB1-RAGE signaling pathway by suppressing the phosphorylation of ERK 1/2. mdpi.com A similar approach could be applied to this compound.
Table 4: Hypothetical Effect of this compound on Downstream Signaling
| Pathway Component | Assay | Result with this compound |
| Calcium Influx | Fluo-4 AM | No significant change |
| ERK1/2 Phosphorylation | Western Blot | 2.5-fold increase |
| CREB Phosphorylation | Western Blot | 1.8-fold increase |
This table presents hypothetical data for illustrative purposes.
These findings would suggest that this compound acts as an agonist at its target receptor, leading to the activation of the ERK/CREB signaling pathway.
Cellular Uptake and Intracellular Distribution Studies
Fluorescently Tagged Compound Tracking
To visualize the uptake and subcellular localization of this compound, a fluorescently tagged version of the compound can be synthesized. The inherent styryl group may provide some intrinsic fluorescence, but conjugation with a brighter, more photostable fluorophore would likely be necessary for sensitive detection. Live-cell imaging using confocal microscopy would then be used to track the compound's movement across the plasma membrane and its accumulation in different organelles.
Research has been conducted on fluorescent conjugates of styryl derivatives with pyridine to serve as substrates for enzymes like SARM1, demonstrating the feasibility of this approach. elifesciences.org
Table 5: Potential Subcellular Localization of Fluorescently-Tagged this compound
| Organelle Marker | Co-localization with Tagged Compound | Implication |
| MitoTracker Red | High | Accumulation in mitochondria |
| ER-Tracker Green | Moderate | Association with the endoplasmic reticulum |
| Hoechst 33342 | Low | Limited nuclear localization |
This table presents hypothetical data for illustrative purposes.
Mass Spectrometry-Based Intracellular Quantification
For a quantitative assessment of cellular uptake, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique offers high sensitivity and specificity for quantifying the concentration of the parent compound and its potential metabolites within cell lysates.
Cells would be incubated with this compound for various time points, after which they would be washed and lysed. The intracellular concentration of the compound would then be determined by comparing the MS signal to a standard curve. This method can provide precise measurements of uptake kinetics.
Table 6: Illustrative Time-Course of Intracellular this compound Concentration
| Time (minutes) | Intracellular Concentration (µM) |
| 5 | 1.2 ± 0.2 |
| 15 | 3.5 ± 0.4 |
| 30 | 6.8 ± 0.7 |
| 60 | 9.1 ± 1.1 |
This table presents hypothetical data for illustrative purposes.
Such data would allow for the calculation of uptake rates and the determination of whether the compound accumulates in cells against a concentration gradient, suggesting active transport.
Mechanism of Action Elucidation through Target Engagement Studies
To understand the mechanism of action of this compound, it is crucial to identify its direct molecular targets within a biological system. Target engagement studies are designed to confirm physical interaction between a small molecule and its protein targets.
Chemical proteomics is a powerful tool for identifying the cellular targets of a bioactive compound. This approach typically involves synthesizing a tagged version of the compound of interest, which is then used as a "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate.
For this compound, a chemical probe would be synthesized by incorporating a tag, such as biotin (B1667282) or an alkyne group for click chemistry, onto the molecule. This modification should be strategically placed to minimize disruption of the compound's biological activity. The tagged this compound probe would then be incubated with a relevant cell or tissue lysate. Proteins that bind to the probe are subsequently enriched and identified using mass spectrometry. This unbiased approach has the potential to reveal novel protein targets and off-targets, providing a comprehensive view of the compound's interactions within the proteome.
A hypothetical workflow for a chemical proteomics study of this compound is presented in the table below.
| Step | Description |
| 1. Probe Synthesis | A derivative of this compound is synthesized with a reactive handle (e.g., alkyne, photo-affinity label) and an affinity tag (e.g., biotin). |
| 2. In Situ Labeling | The probe is incubated with live cells or cell lysates to allow for interaction with target proteins. |
| 3. Lysis and Enrichment | Cells are lysed, and the probe-protein complexes are enriched using affinity purification (e.g., streptavidin beads for a biotinylated probe). |
| 4. Protein Digestion | The enriched proteins are digested into smaller peptides. |
| 5. Mass Spectrometry | The peptides are analyzed by mass spectrometry to identify the proteins that interacted with the this compound probe. |
| 6. Data Analysis | The identified proteins are analyzed to distinguish specific binders from non-specific background proteins. |
Affinity chromatography and pull-down assays are more targeted methods to validate suspected protein-ligand interactions or to screen for interacting partners from a complex mixture.
In an affinity chromatography experiment, this compound would be immobilized on a solid support, such as agarose (B213101) beads, creating an affinity matrix. A cell lysate is then passed over this matrix. Proteins that have an affinity for this compound will bind to the matrix, while non-binding proteins will flow through. The bound proteins can then be eluted and identified by techniques like SDS-PAGE and mass spectrometry.
A pull-down assay is similar in principle. A "bait" protein, which is a suspected target of this compound, is incubated with the compound. This complex is then "pulled down" from the solution using an antibody specific to the bait protein or a tag on the bait protein. By analyzing the pulled-down complex, one can confirm the direct interaction between this compound and the bait protein.
Mechanistic Investigations in Microorganisms or Lower Eukaryotes (Model Systems)
Given that nicotinamide and its derivatives have shown antimicrobial properties, investigating the effects of this compound in model microbial systems is a logical step to elucidate its mechanism of action in this context.
Initial studies would involve determining the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic and non-pathogenic microorganisms, including bacteria and fungi. This would establish its spectrum of activity and potency.
Subsequent experiments would focus on the compound's impact on key metabolic pathways. As nicotinamide is a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), it is plausible that this compound could interfere with NAD+ biosynthesis or the function of NAD+-dependent enzymes. nih.gov Studies on nicotinamide have shown it can affect microbial cell cycle and DNA replication. mdpi.com Similar investigations with this compound could involve monitoring changes in cellular morphology, DNA content, and the expression of genes related to cell division and metabolism in treated microbes.
The following table outlines potential experimental approaches to assess the impact of this compound on microbial growth and metabolism.
| Experimental Approach | Parameter Measured | Potential Implication |
| Microbial Growth Curves | Changes in optical density or colony-forming units over time in the presence of varying concentrations of this compound. | Determination of bacteriostatic or bactericidal effects and dose-response relationships. |
| Metabolomic Analysis | Alterations in the levels of key metabolites, particularly those in the NAD+ biosynthetic pathway, in treated versus untreated microbes. | Identification of specific metabolic nodes affected by the compound. |
| Gene Expression Analysis (qRT-PCR or RNA-seq) | Changes in the expression of genes involved in cell wall synthesis, DNA replication, and energy metabolism. | Insight into the cellular processes disrupted by this compound. |
| Microscopy (Light and Electron) | Observation of morphological changes, such as cell elongation, filamentation, or cell wall defects. | Evidence of interference with cell division or cell envelope integrity. |
A key aspect of understanding the antimicrobial mechanism of this compound would be the identification of its specific enzymatic targets in pathogenic microbes. Nicotinamide is known to be an inhibitor of sirtuins, a class of NAD+-dependent deacetylases. nih.govnih.gov It is conceivable that this compound could also target these or other NAD+-utilizing enzymes in microorganisms.
Research on other nicotinamide derivatives has identified succinate (B1194679) dehydrogenase (SDH) as a potential target in fungi. nih.gov Therefore, enzymatic assays with purified SDH from pathogenic fungi in the presence of this compound would be a relevant investigation. Studies on nicotinamide have also demonstrated its ability to decrease the activity of various enzymes in fungi responsible for skin infections. nih.gov
The table below summarizes potential enzymatic targets for this compound in pathogenic microbes based on the known activities of related compounds.
| Potential Enzymatic Target | Microbial Species of Interest | Rationale for Investigation |
| Sirtuins (e.g., Sir2) | Candida albicans, Aspergillus fumigatus | Nicotinamide is a known sirtuin inhibitor, and these enzymes are important for virulence and stress response in fungi. nih.govnih.gov |
| Succinate Dehydrogenase (SDH) | Various pathogenic fungi | Other nicotinamide derivatives have been shown to inhibit fungal SDH, a key enzyme in the electron transport chain. nih.gov |
| Nicotinamidases | Bacteria and fungi | These enzymes are involved in the salvage pathway of NAD+ synthesis and are absent in mammals, making them attractive drug targets. nih.gov |
| DNA and RNA Polymerases | Broad-spectrum | Studies on nicotinamide suggest it can interfere with DNA replication, potentially through direct interaction with DNA or by affecting the enzymes involved. mdpi.com |
Further research employing the methodologies described above is necessary to specifically characterize the mechanistic biology of this compound.
Photophysical and Material Science Investigations of 4 Styryl Nicotinamide
Spectroscopic Characterization of Photophysical Properties
The photophysical characteristics of 4-Styryl-nicotinamide are defined by the nature of its electronic transitions, primarily the π-π* transition localized on the styryl portion of the molecule, which is modulated by the electronic influence of the nicotinamide (B372718) substituent.
The absorption of ultraviolet-visible (UV-Vis) light by this compound promotes electrons from the ground state (S₀) to excited singlet states (S₁, S₂, etc.). The primary absorption band corresponds to the S₀ → S₁ transition, which is typically intense due to its π-π* character. The position of the maximum absorption wavelength (λmax) is sensitive to the solvent environment, a phenomenon known as solvatochromism.
In styryl derivatives, the excited state often possesses a more polar character than the ground state, featuring increased charge separation. Consequently, polar solvents can stabilize the excited state more effectively than the ground state, leading to a red-shift (bathochromic shift) in the absorption maximum as solvent polarity increases. This positive solvatochromism is a hallmark of many styryl compounds. nih.gov The effect of various solvents on the λmax of this compound would likely demonstrate this trend.
Table 1: Representative Absorption Maxima (λmax) of this compound in Solvents of Varying Polarity
| Solvent | Polarity Index | Representative λmax (nm) |
|---|---|---|
| Cyclohexane | 0.2 | 335 |
| Toluene (B28343) | 2.4 | 342 |
| Dichloromethane (B109758) | 3.1 | 350 |
| Acetonitrile (B52724) | 5.8 | 358 |
Note: The data in this table is illustrative of the expected solvatochromic effect.
Upon absorption of light, the excited this compound molecule can relax to the ground state by emitting a photon. This radiative decay process is known as fluorescence. The emission spectrum is typically a mirror image of the absorption band and occurs at a lower energy (longer wavelength), with the energy difference known as the Stokes shift.
The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For styryl compounds, the quantum yield is often highly dependent on the rigidity of the local environment. researchgate.net In fluid solutions, torsional motion around the ethylenic bond of the styryl moiety provides an efficient non-radiative decay pathway (via trans-cis isomerization), which competes with fluorescence and significantly lowers the quantum yield. researchgate.net When the molecule's rotation is restricted, for instance in viscous solvents, rigid polymer matrices, or when bound to macromolecules, this non-radiative channel is suppressed, leading to a substantial increase in fluorescence quantum yield.
Table 2: Representative Fluorescence Quantum Yields (ΦF) in Different Environments
| Medium | Viscosity (cP at 20°C) | Representative ΦF |
|---|---|---|
| Methanol | 0.59 | < 0.01 |
| Ethanol | 1.20 | 0.02 |
| Ethylene (B1197577) Glycol | 19.9 | 0.15 |
Note: The data in this table is illustrative of the expected trend based on environmental rigidity.
The fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property of a fluorophore that is sensitive to its environment. nih.gov For fluorescent organic molecules, lifetimes are typically in the range of a few nanoseconds (ns). nih.govmdpi.com Similar to the quantum yield, the fluorescence lifetime of this compound is expected to be influenced by factors that affect the rates of radiative and non-radiative decay. In environments where non-radiative pathways are prevalent, the lifetime will be shorter. Conversely, in rigid media where these pathways are hindered, a longer lifetime is anticipated. The relationship can be expressed as ΦF = τF / τ₀, where τ₀ is the natural lifetime.
Table 3: Representative Fluorescence Lifetimes (τF) in Different Environments
| Medium | Representative τF (ns) |
|---|---|
| Acetonitrile | 0.5 |
| Glycerol | 2.5 |
Note: The data in this table is illustrative, showing the expected increase in lifetime with environmental constraint, similar to observations for NADH. nih.gov
Phosphorescence is radiative decay from an excited triplet state (T₁) to the singlet ground state (S₀). This process involves a change in spin multiplicity and is thus "forbidden," resulting in much longer lifetimes (microseconds to seconds) compared to fluorescence. For phosphorescence to be significant, the molecule must first undergo intersystem crossing (ISC) from an excited singlet state (S₁) to a triplet state (T₁). In many flexible organic molecules like styryl derivatives, the rate of other deactivation processes, such as internal conversion and photoisomerization, is much faster than ISC. Consequently, phosphorescence from this compound is expected to be very weak or undetectable in fluid solution at room temperature. It might be observable at low temperatures in a rigid matrix where competing non-radiative pathways are minimized.
Delayed fluorescence involves the thermal re-population of the S₁ state from the T₁ state, followed by fluorescence emission. This phenomenon is also generally not prominent in molecules like this compound unless specific molecular design features are incorporated to facilitate the required triplet state dynamics.
Fluorescence Emission Spectroscopy
Photoisomerization and Photoreactivity Studies
A primary photoreactive pathway for styryl-containing compounds is the reversible trans-cis (or E/Z) photoisomerization around the carbon-carbon double bond. nih.gov Upon absorption of a photon, the trans isomer is promoted to the S₁ excited state. From this state, the molecule can undergo rotation around the ethylenic bond to reach a perpendicular, twisted conformation, which then rapidly deactivates non-radiatively to the ground state. From this ground-state twisted geometry, the molecule can relax to either the trans or cis isomer.
This photoisomerization process is a key deactivation channel and is the primary reason for the low fluorescence quantum yields of many styryl compounds in solution. nih.gov The efficiency of the isomerization can be influenced by several factors:
Solvent Polarity and Viscosity: The solvent can affect the energy barrier to rotation in the excited state. Increased viscosity can physically hinder the rotation required for isomerization, leading to a lower isomerization quantum yield and a higher fluorescence quantum yield. nih.gov
Excitation Wavelength: The specific excited state populated can influence the subsequent reaction pathway, although for many styryl compounds, isomerization proceeds efficiently from the lowest excited singlet state. nih.gov
In addition to isomerization, the cis isomer of some styryl-heterocycle systems can undergo an irreversible photocyclization reaction upon further irradiation, although this depends heavily on the specific heterocyclic ring involved. nih.gov For this compound, the dominant photoreaction in solution is expected to be the reversible trans-cis isomerization.
Cis-Trans Photoisomerization Kinetics and Efficiency
The phenomenon of cis-trans photoisomerization is a key characteristic of styryl compounds. While specific kinetic data for this compound is not extensively documented in publicly available literature, the general principles of photoisomerization in similar molecules, such as azobenzene (B91143) and other styryl derivatives, provide a framework for understanding its likely behavior.
The process involves the absorption of a photon, which excites the molecule from its stable trans isomeric state to an excited state. From this excited state, it can relax to either the trans or the cis isomeric state. The efficiency of this process is quantified by the photoisomerization quantum yield (Φ), which is the fraction of absorbed photons that lead to isomerization. The kinetics of this process, including the rates of the forward (trans-to-cis) and reverse (cis-to-trans) reactions, are influenced by factors such as the excitation wavelength, solvent polarity, and temperature.
For many photoswitchable molecules, the photoisomerization quantum yield can be determined in both solution and solid states. For instance, the quantum yield for the trans-to-cis photoisomerization of azobenzene is reported to be 0.11. nih.gov The rate at which a photostationary state (an equilibrium mixture of cis and trans isomers under illumination) is reached depends on the photoisomerization rates of both the forward and reverse reactions.
Table 1: General Parameters in Cis-Trans Photoisomerization Studies
| Parameter | Description | Typical Influencing Factors |
| Photoisomerization Quantum Yield (Φ) | The efficiency of the photoisomerization process. | Wavelength of irradiation, molecular structure, solvent viscosity and polarity. |
| Rate Constant (k) | The rate of the isomerization reaction. | Light intensity, temperature, presence of catalysts. |
| Photostationary State (PSS) | The equilibrium ratio of cis and trans isomers under continuous irradiation. | Wavelength of irradiation, absorption coefficients of the isomers. |
This table is illustrative and based on general knowledge of photoisomerization.
Photodegradation Pathways and Stability under Irradiation
The photochemical stability of a molecule is a critical factor for its practical applications. While specific studies on the photodegradation pathways of this compound are limited, research on related nicotinamide derivatives provides some insights. For example, coumarin-labeled nicotinamides have been shown to be photochemically stable. nih.gov The stability of nicotinamide itself is also a subject of study, with degradation rates being influenced by the buffer system and temperature. mdpi.comnih.gov In aqueous solutions, the degradation of NADH, a related compound, has been observed to proceed via the oxidation and de-aromatization of the dihydropyridine (B1217469) ring. nih.gov
Irradiation can lead to various degradation pathways, including oxidation, cyclization, or fragmentation of the molecule. The specific pathway taken by this compound would depend on the irradiation conditions (wavelength, intensity) and the chemical environment (solvent, presence of oxygen). The styryl moiety, in particular, can be susceptible to photocyclization reactions.
Exploration for Optoelectronic Applications
The unique electronic and photophysical properties of this compound make it a candidate for various optoelectronic applications. Its fluorescent nature and potential for modification are key attributes being explored.
Fluorescent Probes and Sensors
Styryl-based dyes are known for their use as fluorescent probes. rsc.org Their fluorescence properties can be sensitive to the local environment, making them suitable for sensing applications. For instance, changes in fluorescence intensity or wavelength can indicate variations in polarity, viscosity, or the presence of specific analytes. The nicotinamide moiety can also play a role in sensing through mechanisms like fluorescence quenching. nih.gov The fluorescence of nicotinamide adenine (B156593) dinucleotide (NADH), for example, is quenched in the presence of certain molecules through a charge transfer mechanism. nih.gov This suggests that this compound could potentially be developed into a fluorescent sensor where the interaction with an analyte modulates its fluorescence output.
Potential in Organic Light-Emitting Diodes (OLEDs) Research
While there is no direct report on the use of this compound in OLEDs, related compounds have shown promise in this area. Organic light-emitting diodes based on bis(8-hydroxyquinoline) zinc derivatives incorporating a styryl group have been fabricated and shown to exhibit strong yellow electroluminescence. nih.gov These devices, where the styryl-containing compound is dispersed in a polymer matrix, demonstrate the potential of the styryl moiety as a chromophore in emissive layers of OLEDs. nih.gov Another study on a dicyanomethylenepyran (DCM) derivative with a styryl component also highlights its application in OLEDs. lnu.edu.ua These examples suggest that this compound, with its styryl and nicotinamide components, could be investigated as an emitter or a dopant in OLEDs, potentially contributing to the development of new and efficient light-emitting devices.
Table 2: Electroluminescence Data for a Styryl-Containing DCM Derivative in an OLED
| Parameter | Value |
| Emissive Material | (E)-2-(2-(4-(dimethylamino)styryl)-6-((3-hydroxyphenoxy)methyl)-4H-pyran-4-ylidene)malononitrile |
| Device Structure | Not specified |
| Electroluminescence Peak | Not specified |
Data is based on a study of a related styryl derivative and is for illustrative purposes. lnu.edu.ua
Two-Photon Absorption Properties for Bioimaging Research
Integration into Polymer Matrices or Nanomaterials
The incorporation of functional molecules like this compound into polymer matrices or nanomaterials is a common strategy to enhance their properties and create advanced materials. Embedding the molecule in a polymer can improve its processability, mechanical properties, and environmental stability.
Research has shown that pyridine-containing polymers can be synthesized to have enhanced fluorescent and antimicrobial properties. mdpi.com Furthermore, polystyrylpyridines are known to be useful as thermosetting prepolymers and cured polymers, indicating that the styryl-pyridine structure can be integrated into robust polymer networks. google.com The incorporation of styryl-pyridine units can be achieved through copolymerization or by grafting them onto existing polymer backbones. mdpi.com The resulting materials could have applications in areas such as coatings, composites, and functional films where the photophysical or electronic properties of the this compound unit can be harnessed.
Dispersion and Stability within Polymer Films
There is no available research data on the dispersion and stability of this compound within polymer films. To assess these properties, researchers would typically investigate parameters such as:
Miscibility and Aggregation: How well this compound disperses within different polymer matrices (e.g., polystyrene, polymethyl methacrylate) and whether it tends to form aggregates at various concentrations.
Photostability: The stability of the compound's chemical structure and fluorescent properties when exposed to light over time within the polymer film.
Thermal Stability: The compound's ability to withstand thermal processing conditions commonly used for polymer films without degradation.
Without experimental data, it is not possible to provide a table or detailed findings on the performance of this compound in this context.
Incorporation into Nanoparticles for Controlled Release Research
Similarly, there is a lack of specific studies on the incorporation of this compound into nanoparticles for controlled release applications. Research in this area would typically involve:
Encapsulation Efficiency: The percentage of this compound that is successfully loaded into nanoparticles (e.g., liposomes, polymeric nanoparticles).
Particle Size and Zeta Potential: Characterization of the resulting nanoparticles to determine their physical properties, which influence their stability and biological interactions.
Release Kinetics: Studying the rate and mechanism of this compound release from the nanoparticles under various conditions (e.g., pH, temperature).
As no such research has been published, no data tables or detailed findings can be presented.
Future Research Directions and Unexplored Avenues for 4 Styryl Nicotinamide
Advancements in Asymmetric Synthesis of Chiral Analogues
The introduction of chirality into the 4-styryl-nicotinamide scaffold represents a pivotal future research direction. The development of stereoselective synthetic methods to produce enantiomerically pure analogues could unlock differential biological activities and target specificities. Future investigations should focus on the design and implementation of asymmetric catalytic systems for the synthesis of chiral this compound derivatives. This could involve the use of chiral catalysts or auxiliaries to control the stereochemistry of key bond-forming reactions. Atroposelective synthesis to create axially chiral nicotinamides, where rotation around the Ar–C(=O)N bond is restricted, is another promising avenue. researchgate.net The successful asymmetric synthesis of these chiral analogues will be crucial for exploring their stereospecific interactions with biological targets. nih.govepa.gov
Development of Novel Synthetic Methodologies for Enhanced Scalability
To facilitate extensive preclinical and potentially clinical evaluation, the development of efficient, cost-effective, and scalable synthetic routes for this compound is imperative. Future research should explore novel synthetic methodologies that improve upon existing protocols in terms of yield, purity, and environmental impact. The adoption of green chemistry principles, such as the use of enzymatic catalysis or continuous-flow microreactors, could offer significant advantages. nih.gov For instance, lipase-catalyzed reactions in sustainable solvents have demonstrated high efficiency in the synthesis of other nicotinamide (B372718) derivatives and could be adapted for this compound production. nih.gov A comparative analysis of potential synthetic strategies is presented in the table below.
| Synthetic Methodology | Potential Advantages | Key Research Focus |
| Continuous-Flow Synthesis | High throughput, improved safety, precise control over reaction parameters. nih.gov | Optimization of reactor design, catalyst immobilization, and solvent systems. |
| Enzymatic Catalysis | High selectivity, mild reaction conditions, reduced environmental impact. nih.gov | Screening for suitable enzymes (e.g., lipases), reaction media engineering. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced reaction selectivity. | Development of specific microwave protocols, investigation of solvent effects. |
| Catalytic Cross-Coupling | High efficiency in forming the C-C bond of the styryl group. | Exploration of novel catalyst systems (e.g., palladium, nickel), ligand design. |
Expanded Library Synthesis of Diversified this compound Derivatives
A systematic exploration of the chemical space around the this compound core is essential for establishing structure-activity relationships (SAR). Future efforts should be directed towards the synthesis of a diverse library of derivatives. This can be achieved by modifying both the styryl and the nicotinamide moieties. Variations in the substitution pattern of the styryl ring with different electron-donating and electron-withdrawing groups can modulate the electronic properties and steric profile of the molecule. Similarly, modifications to the nicotinamide portion, such as N-alkylation or substitution on the pyridine (B92270) ring, could influence solubility, metabolic stability, and target engagement. High-throughput synthesis and purification techniques will be instrumental in generating these expanded libraries for subsequent biological screening. tandfonline.comoup.com
Advanced Computational Modeling for Predictive Property Generation
In silico approaches are poised to play a significant role in accelerating the discovery and development of novel this compound analogues. Advanced computational modeling can be employed to predict a range of properties, thereby guiding synthetic efforts and prioritizing compounds for experimental evaluation. Molecular docking studies can elucidate potential binding modes with various biological targets, while quantitative structure-activity relationship (QSAR) models can be developed to correlate structural features with biological activity. tandfonline.comnih.gov Furthermore, the prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties will be crucial for identifying candidates with favorable pharmacokinetic and safety profiles. nih.gov
| Computational Approach | Predicted Property | Potential Impact |
| Molecular Docking | Binding affinity and mode to biological targets. tandfonline.com | Target identification and lead optimization. |
| QSAR Modeling | Correlation of chemical structure with biological activity. | Design of more potent analogues. |
| ADMET Prediction | Pharmacokinetic and toxicity profiles. nih.gov | Early identification of candidates with drug-like properties. |
| Density Functional Theory (DFT) | Electronic structure and reactivity. | Understanding reaction mechanisms and molecular properties. |
Deepening Understanding of Molecular Interactions with Broader Biological Targets
While initial studies may have hinted at certain biological activities, a comprehensive investigation into the molecular interactions of this compound with a broader range of biological targets is warranted. Nicotinamide and its derivatives are known to interact with a variety of enzymes, including dehydrogenases and sirtuins. tandfonline.comresearchgate.netmdpi.com Future research should employ a combination of biochemical and biophysical techniques, such as enzymatic assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC), to identify and characterize novel protein targets. Elucidating the mechanism of action at the molecular level will be fundamental to understanding the full therapeutic potential of this compound class.
Exploration of Novel Material Science Applications beyond Current Scope
The presence of the styryl group, a known chromophore, suggests that this compound and its derivatives may possess interesting photophysical properties. foodandnutritionresearch.net This opens up avenues for their exploration in material science. Future research could investigate their potential as fluorescent probes for bioimaging, leveraging the fact that styryl-based dyes have been successfully used for visualizing nucleic acids and cell organelles. mdpi.comresearchgate.net The synthesis of polymeric materials incorporating the this compound moiety could lead to the development of novel functional materials with unique optical or electronic properties. The investigation of their nonlinear optical (NLO) properties is another promising area, as push-pull styryl compounds have shown potential in this domain. beilstein-journals.org
Investigation of Degradation Pathways and Environmental Fate (Mechanistic)
A thorough understanding of the degradation pathways and environmental fate of this compound is crucial for assessing its long-term viability and environmental impact. Mechanistic studies should be conducted to elucidate both biotic and abiotic degradation processes.
Biotic Degradation: The nicotinamide moiety is known to be biodegradable, often initiated by deamination to nicotinic acid, followed by hydroxylation and ring cleavage by microorganisms. nih.gov The pyridine ring itself can be degraded by soil and subsurface microbes under both aerobic and anaerobic conditions. tandfonline.comtandfonline.com Research should focus on identifying the specific microorganisms and enzymatic pathways responsible for the breakdown of the this compound structure.
Conclusion: Current State of Research and Outlook for 4 Styryl Nicotinamide
Summary of Key Findings and Contributions to Chemical Knowledge
While direct findings on 4-Styryl-nicotinamide are limited, research on analogous structures provides a foundation for understanding its potential chemical nature. Nicotinamide (B372718) derivatives are a versatile class of compounds, with research demonstrating their significance as multifunctional pharmacophores that govern various biological activities. mdpi.com The core nicotinamide structure is a key component of the coenzyme NAD+, which is essential for cellular metabolism, DNA repair, and signaling. nih.govresearchgate.net
The synthesis of nicotinamide derivatives has been achieved through various methods, including classic condensation reactions and more modern, sustainable approaches using biocatalysis in continuous-flow microreactors. nih.govnih.gov Characterization of these derivatives is typically performed using techniques such as 1H-NMR, 13C-NMR, and mass spectrometry. mdpi.comnih.gov It is plausible that similar synthetic and analytical methodologies could be applied to this compound. The introduction of a styryl group at the 4-position of the pyridine (B92270) ring is expected to significantly influence the molecule's planarity, electronic properties, and steric profile, thereby potentially modulating its biological activity.
Integration of Interdisciplinary Research Insights
The study of nicotinamide derivatives is inherently interdisciplinary, merging organic synthesis, medicinal chemistry, biochemistry, and agricultural science. For instance, research has focused on designing and synthesizing novel nicotinamide derivatives to act as fungicides by inhibiting the succinate (B1194679) dehydrogenase (SDH) enzyme, a critical component of the mitochondrial respiratory chain. nih.gov This work combines computational molecular docking to predict binding affinities with chemical synthesis and subsequent biological assays to test fungicidal efficacy. nih.gov
Furthermore, the therapeutic potential of nicotinamide and its derivatives, such as nicotinamide riboside (NR), is a major area of research, with studies exploring their roles in healthy aging, neurodegenerative disorders, and metabolic conditions. nih.govmdpi.com These investigations integrate insights from molecular biology, pharmacology, and clinical research to understand how modulating NAD+ levels can impact human health. nih.gov Any future research on this compound would benefit from a similar integration of computational, synthetic, and biological approaches to fully elucidate its properties and potential applications.
Anticipated Impact on Related Fields of Study
Based on the activities of related compounds, this compound could have a significant impact on several fields.
Agrochemicals: Many nicotinamide derivatives have been developed as potent fungicides. mdpi.comnih.gov The specific structural features of this compound could offer a novel scaffold for developing new agents to combat fungal pathogens in agriculture, potentially addressing issues of resistance to existing treatments.
Medicinal Chemistry: Nicotinamide derivatives are explored for a vast range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. nih.govresearchgate.netresearchgate.net The styryl moiety is a well-known pharmacophore present in many biologically active compounds. Its combination with the nicotinamide scaffold in this compound could lead to the discovery of new lead compounds for drug development.
Materials Science: Pyridine derivatives are used in the development of functional materials. The conjugated system of the styryl group in this compound suggests potential for investigation into its photophysical properties, which could be relevant for applications in electronics or as chemical sensors.
The unique structure of this compound makes it a promising candidate for further investigation, with the potential to contribute novel findings and applications in these diverse scientific domains.
Call for Further Collaborative Research Efforts
Given the nascent state of knowledge regarding this compound, there is a clear need for foundational and collaborative research. A concerted effort among different scientific disciplines would be crucial to unlock the potential of this compound.
Recommended Research Directions:
Chemical Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce this compound in sufficient purity and yield for further studies. Comprehensive characterization of its chemical and physical properties is a necessary first step.
Biological Screening: Broad-based screening of its biological activities is warranted. This should include assays for antifungal, antibacterial, anticancer, and anti-inflammatory properties to identify potential areas of therapeutic or agrochemical interest.
Mechanistic Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating its mechanism of action. For example, if antifungal activity is observed, investigations into its effect on key fungal enzymes like SDH would be a logical next step. nih.gov
Computational Modeling: In-silico studies, including molecular docking and pharmacokinetic (ADME) predictions, should be employed to guide the design of second-generation analogues and to better understand its interactions with biological targets.
Collaboration between synthetic organic chemists, biochemists, pharmacologists, and computational chemists will be essential to efficiently explore the chemical space of this compound and its derivatives, and to translate fundamental discoveries into practical applications.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing 4-Styryl-nicotinamide with high purity?
- Answer : Synthesis should follow validated protocols from primary literature, emphasizing reaction conditions (e.g., solvent, temperature, catalyst). Post-synthesis purification via column chromatography or recrystallization is critical. Characterization via -NMR, -NMR, and HPLC (≥95% purity) is essential. Cross-referencing with databases like Reaxys or SciFinder ensures alignment with reported spectral data . For novel derivatives, adhere to IUPAC naming conventions and document deviations from existing methods .
Q. How should researchers validate the structural identity of this compound?
- Answer : Use a combination of spectroscopic techniques (NMR, IR, mass spectrometry) and compare results with published data. For crystallographic confirmation, single-crystal X-ray diffraction is recommended. Discrepancies in melting points or spectral peaks warrant re-evaluation of synthetic steps or impurity profiling .
Q. What are best practices for literature reviews on this compound’s biological activity?
- Answer : Prioritize peer-reviewed journals and avoid non-academic sources. Systematic reviews should include keyword searches (e.g., "this compound AND kinase inhibition") in databases like PubMed or SciFinder. Critically assess study designs, sample sizes, and statistical methods to identify biases . For conflicting results, consult scoping studies to map methodological gaps .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved?
- Answer : Conduct comparative studies under standardized conditions (e.g., fixed dosing, animal models). Validate assays (e.g., LC-MS for plasma concentration) with positive/negative controls. Use meta-analysis frameworks to quantify heterogeneity across studies, referencing CONSORT guidelines for reporting rigor . Replicate experiments independently to confirm reproducibility .
Q. What strategies optimize this compound’s selectivity in enzyme inhibition assays?
- Answer : Perform dose-response curves with recombinant enzymes to determine IC values. Include off-target profiling using panels of related enzymes. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities and guide structural modifications. Document all conditions (pH, cofactors) to ensure cross-study comparability .
Q. How should mechanistic studies for this compound be designed to account for cellular heterogeneity?
- Answer : Use single-cell RNA sequencing or flow cytometry to identify subpopulations affecting drug response. Pair in vitro models (e.g., 3D organoids) with in vivo validation. For gene-editing approaches (CRISPR/Cas9), include scramble controls and replicate experiments across multiple cell lines . Statistical power analysis is mandatory to justify sample sizes .
Q. What methodologies address discrepancies in this compound’s solubility and stability profiles?
- Answer : Employ forced degradation studies (heat, light, pH variations) with HPLC monitoring. Use co-solvents (e.g., DMSO/PEG mixtures) or nanoformulations to enhance solubility. Publish raw data and protocols in FAIR-compliant repositories (e.g., Chemotion) for transparency .
Methodological Frameworks
- Experimental Reproducibility : Follow AGENDA guidelines ( ) for documenting protocols, including reagent sources, instrument calibration, and data exclusion criteria .
- Data Contradiction Analysis : Apply the "Wheel of Science" framework (hypothesis → observation → generalization) to iteratively test assumptions .
- Interdisciplinary Collaboration : Integrate laboratory studies with computational models (e.g., QSAR) to bridge mechanistic gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
